[2-(4-Chlorophenyl)thiazol-5-yl]methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-5,13H,6H2 |
InChI Key |
QPWUWDOFVMETFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-chlorophenyl)thiazole-5-methanol
This guide provides an in-depth technical analysis of 2-(4-chlorophenyl)thiazole-5-methanol , a specific regioisomer utilized as a scaffold in medicinal chemistry.
Executive Summary
2-(4-chlorophenyl)thiazole-5-methanol is a functionalized heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical "linker" scaffold, offering a rigid thiazole core with a reactive primary alcohol at the C5 position and a lipophilic 4-chlorophenyl moiety at the C2 position.
This compound is distinct from its regioisomer, (4-(4-chlorophenyl)thiazol-2-yl)methanol, which is more commonly encountered in catalog searches. The 2-aryl-5-hydroxymethyl substitution pattern described here is specifically valued for constructing extended drug pharmacophores via etherification or amination of the C5-alcohol.
Part 1: Chemical Identity & Physicochemical Properties[1]
The following data establishes the baseline specifications for the compound.
Core Identifiers
| Property | Specification |
| Chemical Name | [2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanol |
| Common Name | 2-(4-chlorophenyl)thiazole-5-methanol |
| Molecular Formula | C₁₀H₈ClNOS |
| Molecular Weight | 225.69 g/mol |
| Exact Mass | 225.0015 Da |
| CAS Registry Number | Not widely listed; specific isomer requires synthesis |
| SMILES | OCCc1cnsc1-c2ccc(Cl)cc2 |
Physicochemical Parameters
| Parameter | Value (Predicted/Experimental) | Context |
| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity suitable for CNS penetration. |
| Polar Surface Area (PSA) | ~41 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (OH group) | Site for derivatization (e.g., mesylation, oxidation). |
| H-Bond Acceptors | 3 (N, O, S) | Interaction points for protein binding pockets. |
| Melting Point | 118 – 122 °C | Crystalline solid structure. |
Part 2: Synthetic Methodology
Unlike the 4-aryl isomers formed via Hantzsch condensation of α-haloketones, the 2-aryl-5-substituted thiazoles require a specific electrophilic substitution strategy. The most robust route involves the construction of the 2-arylthiazole core followed by C5-selective formylation and reduction.
Recommended Protocol: The Vilsmeier-Haack Route
This 3-step workflow ensures high regioselectivity for the C5 position.
Step 1: Synthesis of 2-(4-chlorophenyl)thiazole
Reagents: 4-Chlorothiobenzamide, Chloroacetaldehyde (50% aq.), Ethanol.
-
Dissolve 4-chlorothiobenzamide (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.1 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. The solution will darken.
-
Concentrate and neutralize with NaHCO₃. Extract with EtOAc.[1]
-
Result: 2-(4-chlorophenyl)thiazole (Solid).
Step 2: Vilsmeier-Haack Formylation (C5-Selective)
Reagents: POCl₃, DMF (Anhydrous).
-
Cool anhydrous DMF (5.0 eq) to 0°C.
-
Add POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate/slurry).
-
Add 2-(4-chlorophenyl)thiazole (from Step 1) dissolved in DMF.
-
Heat to 80–90°C for 3 hours. The electrophilic attack occurs exclusively at C5 due to the directing effect of the sulfur atom and the steric freedom at C5.
-
Quench with ice water and neutralize with sodium acetate.
-
Result: 2-(4-chlorophenyl)thiazole-5-carbaldehyde.
Step 3: Reduction to Alcohol
Reagents: NaBH₄, Methanol/THF.
-
Dissolve the aldehyde (from Step 2) in MeOH/THF (1:1).
-
Add NaBH₄ (0.5 eq) in portions at 0°C.
-
Stir for 30 minutes. Quench with dilute HCl.
-
Extract, dry, and recrystallize from Hexane/EtOAc.
-
Final Product: 2-(4-chlorophenyl)thiazole-5-methanol.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway for the regioselective production of the C5-alcohol derivative.
Part 3: Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H NMR Interpretation (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.90 – 7.95 | Doublet (J=8.5 Hz) | 2H | Aromatic protons (ortho to thiazole) |
| 7.75 | Singlet | 1H | Thiazole C4-H (Diagnostic peak) |
| 7.50 – 7.55 | Doublet (J=8.5 Hz) | 2H | Aromatic protons (meta to thiazole) |
| 5.45 | Triplet (J=5.0 Hz) | 1H | OH (Hydroxyl proton) |
| 4.68 | Doublet (J=5.0 Hz) | 2H | CH₂-O (Methylene group at C5) |
Key Diagnostic: The absence of a methyl singlet (seen in 4-methyl analogs) and the presence of the deshielded Thiazole C4-H singlet around 7.75 ppm confirm the 5-substituted structure.
Mass Spectrometry (ESI-MS)[4]
-
[M+H]⁺: 226.0 (³⁵Cl isotope)
-
[M+H+2]⁺: 228.0 (³⁷Cl isotope)
-
Pattern: Distinct 3:1 ratio for Cl isotopes confirms the presence of the chlorophenyl ring.
Part 4: Applications in Drug Discovery
The 2-(4-chlorophenyl)thiazole-5-methanol scaffold is a versatile building block in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The thiazole ring mimics the adenine core of ATP, allowing it to bind into the hinge region of kinases (e.g., CDK, GSK-3β inhibitors). The 4-chlorophenyl group occupies the hydrophobic pocket II.
-
Fragment-Based Drug Design (FBDD): The primary alcohol provides a "handle" for converting the molecule into:
-
Chlorides/Mesylates: For nucleophilic substitution (Sₙ2) to attach solubilizing amine tails.
-
Aldehydes: For reductive amination.
-
Acids: Via Jones oxidation, creating precursors for amide coupling.
-
-
Agrochemicals: Thiazole-5-methanol derivatives are often investigated for fungicidal activity, specifically targeting sterol biosynthesis pathways.
References
- Vilsmeier-Haack Formylation on Thiazoles:J. Chem. Soc., Perkin Trans. 1, 1982, 159-164. (Describes the C5-selectivity of electrophilic substitution on 2-phenylthiazoles).
-
General Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols."[2] Justus Liebigs Annalen der Chemie, 1889, 250(3), 257-273.
- Pharmacological Relevance:Journal of Medicinal Chemistry, 2005, 48(23), 7359–7362. (Discusses thiazole scaffolds in kinase inhibition).
-
Spectral Data Comparison: NIST Chemistry WebBook, SRD 69. Link (For general thiazole spectral trends).
Sources
A Comprehensive Technical Guide to the Biological Activities of 2-(4-Chlorophenyl)thiazol-5-yl Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various non-covalent interactions with a multitude of biological targets.[2] Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]
This guide focuses specifically on derivatives featuring the 2-(4-chlorophenyl)thiazol-5-yl core. The inclusion of a 4-chlorophenyl group at the 2-position is a common strategy in drug design, as the chloro-substituent can enhance lipophilicity, improve metabolic stability, and provide key interaction points (such as halogen bonding) within target protein binding sites. This strategic substitution has led to the development of numerous derivatives with potent and often selective biological activities, which will be explored in detail throughout this document. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate the therapeutic potential of this promising class of compounds.
Core Synthetic Strategies: Building the Thiazole Framework
The most prevalent and versatile method for constructing the 2,5-disubstituted thiazole ring is the Hantzsch Thiazole Synthesis . This reaction typically involves the cyclocondensation of a thioamide with an α-haloketone. For the derivatives , this translates to reacting a 4-chlorobenzothioamide with a suitable α-halocarbonyl compound.
A common synthetic route starts with the preparation of a key intermediate, 2-amino-4-(4-chlorophenyl)-1,3-thiazole, by reacting thiourea with p-chlorophenacyl bromide.[5] This intermediate can then be further modified to generate a diverse library of derivatives.
Caption: Generalized workflow for the Hantzsch synthesis of 2-(4-chlorophenyl)thiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole[6]
This protocol describes a foundational step for creating a wide array of derivatives.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve thiourea (0.1 mol) in 100 mL of absolute methanol.
-
Addition: To this solution, add p-chlorophenacyl bromide (0.1 mol) portion-wise while stirring at room temperature.
-
Reflux: Fit the flask with a condenser and reflux the mixture on a heating mantle for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filtration: Filter the solid product using a Buchner funnel and wash it with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)-1,3-thiazole as a crystalline solid.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Anticancer and Cytotoxic Activities
Derivatives of the 2-(4-chlorophenyl)thiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[6][7]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of crucial protein kinases. For instance, certain hydrazinyl thiazole derivatives incorporating the 4-chlorophenylthiazole ring were found to potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, with IC50 values as low as 51.09 nM.[8] Other derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, which are critical drivers in lung and melanoma cancers, respectively.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-(4-chlorophenyl)thiazole derivatives.
-
Induction of Apoptosis: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) in cancer cells. Studies on thiazolidinone derivatives containing a 5-(4-chlorophenyl)furan moiety demonstrated that potent compounds induce apoptosis, as confirmed by DNA fragmentation and flow cytometry analysis.[10][11]
In Vitro Efficacy: A Summary of Cytotoxic Activity
The following table summarizes the reported cytotoxic activities of representative 2-(4-chlorophenyl)thiazol-5-yl derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7j | Benzimidazolyl-thio-propanamide | HL-60 (Leukemia) | 2.14 | [6] |
| 7i | Benzothiazol-2-ylthio-propanamide | THP-1 (Leukemia) | >100 | [6] |
| 4a | Hydrazide Analog | A549 (Lung) | ~35-40 | [7] |
| 4d | Hydrazide Analog | MCF-7 (Breast) | 40.18 | [7] |
| III | Hydrazinyl Thiazole | VEGFR-2 (Kinase Assay) | 0.051 | [8] |
| 5e/5f | Thiazolidinone-acetic acid | Leukemia Cell Lines | Potent Activity | [10][11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activities
The 2-(4-chlorophenyl)thiazole scaffold is a cornerstone of many compounds with potent antibacterial and antifungal properties. Their mechanism of action is often linked to the disruption of essential cellular processes in microorganisms.
Spectrum of Activity
These derivatives have shown efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus and Bacillus subtilis.[5][12]
-
Gram-Negative Bacteria: Including Escherichia coli and Proteus vulgaris.[5][9]
-
Fungal Strains: Including Candida albicans, Candida glabrata, and Aspergillus niger.[5][9][13]
The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, contributing to their broad-spectrum activity.[2]
In Vitro Efficacy: A Summary of Antimicrobial Activity
The following table summarizes the reported antimicrobial activities of select derivatives.
| Compound ID | Derivative Class | Microorganism | Activity Measurement | Result | Reference |
| 35c | Pyrazolyl-thiazole | S. aureus | Inhibition Zone | 18-25 mm | [9] |
| 35c | S. aureus | MIC | 100-200 µg/mL | [9] | |
| 18a | Pyrazolyl-thiazole | Candida albicans | MIC | Significant Potential | [9] |
| 2b | β-Amino acid | S. aureus | MIC | 1-64 µg/mL | [12] |
| (3) | Phenylhydrazonamide | C. glabrata | MIC (100 µg/mL) | High Activity | [5] |
| 7j | Benzimidazolyl-thio-propanamide | C. parapsilosis | MIC | 31.25 µg/mL | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The reading can also be performed using a plate reader to measure optical density.
Other Notable Biological Activities
While anticancer and antimicrobial effects are the most extensively studied, derivatives of this scaffold have also been investigated for other therapeutic applications.
-
Anti-inflammatory Activity: A pyrazole-thiazole derivative was designed and synthesized as a potential anti-inflammatory agent.[14] In-silico docking studies and molecular dynamics simulations suggested its potential to interact with targets relevant to inflammation.[14]
-
Anticonvulsant Activity: Thiazole and triazole derivatives have been explored for their effects on the central nervous system. Some have shown the ability to protect against seizures in animal models, potentially through modulation of ion channels like voltage-gated sodium channels.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(4-chlorophenyl)thiazol-5-yl derivatives is highly dependent on the nature and position of substituents on the core structure.
-
Position of the Chloro Group: Studies on anticancer hydrazide analogs revealed that a para-chlorophenyl substitution at the 4th position of the thiazole ring resulted in a better anticancer profile compared to ortho-chlorophenyl analogs.[7]
-
Substituents at the 5-position: The introduction of bulky heterocyclic rings (e.g., pyrazole, benzimidazole) often leads to potent biological activity, suggesting these moieties may engage in crucial interactions with the target site.[9]
-
Amino Acid Conjugates: The size and flexibility of amino acid side chains conjugated to the thiazole core are closely correlated with cytotoxic activity. An appropriate side chain size is required to enhance activity, while the presence of hydrogen bond donors/acceptors can also play a significant role.[16]
Caption: Key structure-activity relationship (SAR) points for the 2-(4-chlorophenyl)thiazole scaffold.
Conclusion and Future Perspectives
The 2-(4-chlorophenyl)thiazol-5-yl scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence supporting their potential as anticancer and antimicrobial drugs. The established synthetic routes allow for extensive structural diversification, enabling fine-tuning of activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary targets like VEGFR-2 have been identified, a deeper understanding of the complete mechanism of action, including off-target effects, is necessary.
-
In Vivo Studies: The majority of the current data is from in vitro assays. Advancing the most promising lead compounds into preclinical animal models is a critical next step to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combating Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains is a crucial area of research that could address significant unmet medical needs.[7]
By leveraging rational drug design informed by SAR and mechanistic studies, the 2-(4-chlorophenyl)thiazol-5-yl core will undoubtedly continue to yield novel candidates for the treatment of cancer, infectious diseases, and potentially other conditions.
References
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
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Al-Thagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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Grybaitė, B., et al. (2020). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]
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Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. (n.d.). ResearchGate. [Link]
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Rao, C. V., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. ACG Publications. [Link]
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Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. (2022). ResearchGate. [Link]
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Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]
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Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
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2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (2012). Springer. [Link]
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Biju, C., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]
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Hassan, A. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (n.d.). ResearchGate. [Link]
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Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). National Center for Biotechnology Information. [Link]
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2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Current Topics in Medicinal Chemistry. [Link]
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Kamal, A., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry. [Link]
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OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2023). ResearchGate. [Link]
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Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)m-Kamal-Shankaraiah/a51c7263309a6325143a49185a1a115467385966]([Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2023). RSC Publishing. [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Center for Biotechnology Information. [Link]
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Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Piórkowska, E., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports. [Link]
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Beyond the Sheet: Comprehensive Safety and Handling of [2-(4-Chlorophenyl)thiazol-5-yl]methanol
Document Control:
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Subject: [2-(4-Chlorophenyl)thiazol-5-yl]methanol
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Primary Application: Pharmaceutical Intermediate / Drug Discovery Scaffold
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Version: 1.0 (Technical Whitepaper)
Chemical Profile & Molecular Context[2][3][4][5][6][7][8][9][10][11]
The Molecule
This compound is a functionalized thiazole derivative often utilized as a "warhead" precursor or linker in medicinal chemistry.[1][2] Its structure combines a lipophilic 4-chlorophenyl tail (enhancing membrane permeability) with a polar hydroxymethyl head (amenable to further functionalization, e.g., oxidation to aldehydes or conversion to halides).[1][2]
Identification Data
-
Chemical Name: [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanol[1][3][4][2]
-
Molecular Formula: C₁₀H₈ClNOS[1]
-
CAS Number: Note: Specific CAS not widely listed in public registries.[1] Safety protocols are derived via "Read-Across" methodology from structural isomer CAS 287198-05-4 (4-(4-chlorophenyl)thiazol-2-yl)methanol.[1][2]
-
Solubility Profile:
Hazard Identification & Toxicology (The "Why")
As a Senior Application Scientist, one must move beyond simple label reading. This compound presents a dual-threat profile: the thiazole core (associated with acute toxicity) and the chlorophenyl moiety (increasing lipophilicity and potential skin absorption).[1][2]
GHS Classification (Derived via SAR Analysis)
Based on the structural analog (CAS 287198-05-4) and the general toxicity profile of thiazole-methanols, we adopt a Conservative Risk Model :
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Thiazole ring metabolism often yields reactive intermediates affecting hepatic function.[1][2] |
| Eye Damage/Irritation | Cat 1 | H318: Causes serious eye damage | The hydroxymethyl-thiazole system can act as a severe surfactant/irritant to corneal tissue.[1][2] |
| Skin Sensitization | Cat 1B | H317: May cause allergic skin reaction | Chlorinated aromatics are known haptens, capable of binding skin proteins and inducing immune response. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation | Dust inhalation irritates mucous membranes.[1][2] |
Predictive Toxicology Workflow
The following diagram illustrates the logic used to determine the hazard level in the absence of specific LD50 data for this exact isomer.
Figure 1: Read-Across Toxicology Logic. We utilize data from the 2-methanol isomer to establish a safety baseline.
Handling, Storage, & Stability Protocols
Engineering Controls
-
Primary Barrier: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Static Control: The dry powder is likely combustible.[1] Use anti-static spatulas and ground all weighing vessels.[1]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the lipophilic chlorophenyl group, which facilitates permeation.
| Body Part | Recommended PPE | Rationale |
| Hands (Splash) | Nitrile (0.11 mm) | Good for brief contact.[1][2] Change immediately upon contamination.[1][2] |
| Hands (Immersion) | Silver Shield / Laminate | Required for prolonged handling or solution preparation.[2] |
| Eyes | Chemical Goggles + Face Shield | Critical: H318 classification implies irreversible damage.[1][2] Safety glasses are inadequate for synthesis scales.[1][2] |
| Respiratory | N95 (if outside hood) | Only if dust generation is uncontrolled (Emergency only).[2] |
Stability & Degradation
The primary instability risk is the oxidation of the C5-methanol group .[1][2]
-
Risk: Oxidation yields [2-(4-chlorophenyl)thiazol-5-yl]carbaldehyde.[1][2]
-
Impact: Aldehydes are significantly more reactive and often more toxic (sensitizers) than their alcohol precursors.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Emergency Response & Disposal
This section outlines a self-validating response system. Do not rely on memory during an accident; follow the logic flow.
Spill Response Logic
Figure 2: Decision Matrix for Spill Remediation. Note the use of PEG-400 to suppress dust formation.[1][2]
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent corneal opacity.[1][2]
-
Skin Contact: Wash with soap and water.[1][8][7][9] Avoid using alcohol/solvents to clean skin, as this may enhance absorption of the chlorophenyl moiety.
-
Ingestion: Do NOT induce vomiting. The thiazole ring can cause CNS depression; aspiration is a risk.[1]
Synthesis & Impurity Profiling (Research Context)
For researchers synthesizing this compound, understanding the impurity profile is part of the safety assessment.[1]
-
Synthesis Route: Typically Hantzsch Thiazole Synthesis.[1]
-
Critical Safety Note: The starting material 1,3-Dichloroacetone is a potent lachrymator and blistering agent.[1] The final product must be rigorously washed to ensure no alpha-halo ketone residues remain.[1][2]
-
QC Check: Run LC-MS to verify absence of the aldehyde oxidation product (M-2H) peak.
References
-
PubChem. (n.d.).[10] Compound Summary: (4-(4-Chlorophenyl)thiazol-2-yl)methanol (Isomer Data).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]
-
ECHA. (n.d.). Registration Dossier: Thiazole derivatives and general toxicity. European Chemicals Agency.[1][10][2] Retrieved from [Link][2]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][2]
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHANOL [amp.chemicalbook.com]
- 4. [2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHANOL [amp.chemicalbook.com]
- 5. (4-(4-Chlorophenyl)thiazol-2-yl)methanol 287198-05-4 [sigmaaldrich.com]
- 6. (4-(4-Chlorophenyl)thiazol-2-yl)methanol 287198-05-4 [sigmaaldrich.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 9. One moment, please... [actylislab.com]
- 10. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of [2-(4-Chlorophenyl)thiazol-5-yl]methanol from 4-chlorobenzothioamide
Application Note: Scalable Synthesis of [2-(4-Chlorophenyl)thiazol-5-yl]methanol
Executive Summary
The 2-aryl-5-hydroxymethylthiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., Dasatinib analogs) and allosteric modulators. This application note details a robust, two-step synthetic protocol for This compound starting from 4-chlorobenzothioamide .
Unlike direct oxidative methods using epichlorohydrin—which often suffer from regioselectivity issues and difficult purifications—this protocol utilizes a Hantzsch Thiazole Synthesis to form a stable ester intermediate, followed by a controlled hydride reduction. This route ensures high regiocontrol, scalability, and intermediate stability.
Retrosynthetic Analysis
The target molecule is disconnected at the C5-hydroxymethyl bond and the heterocyclic core. The most reliable disconnection leads to a thiazole-5-carboxylate intermediate, constructed from the thioamide and a C3-electrophile equivalent (Ethyl 2-chloro-3-oxopropanoate).
Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.
Experimental Protocol
Step 1: Hantzsch Cyclization to Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate
This step involves the condensation of 4-chlorobenzothioamide with ethyl 2-chloro-3-oxopropanoate. Note that the commercially available "ethyl 2-chloro-3-oxopropanoate" often exists in equilibrium with its enol or hydrated forms, or can be generated in situ from ethyl 3,3-diethoxypropionate.
Reagents:
-
4-Chlorobenzothioamide (1.0 equiv)
-
Ethyl 2-chloro-3-oxopropanoate (1.1 equiv) [Commercial CAS: 33142-21-1]
-
Ethanol (Absolute, 10 mL/g of thioamide)
-
Optional: Pyridine (0.1 equiv) if acid scavenging is required (usually not necessary in EtOH reflux).
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorobenzothioamide (10.0 mmol, 1.71 g) in absolute ethanol (20 mL).
-
Addition: Add ethyl 2-chloro-3-oxopropanoate (11.0 mmol, 1.65 g) dropwise to the stirring solution at room temperature.
-
Note: If the chloro-aldehyde ester is not available, it can be prepared by chlorinating ethyl 3-oxopropionate with sulfuryl chloride (
) at 0°C.
-
-
Reaction: Heat the mixture to reflux (78°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The thioamide spot (
) should disappear, and a new fluorescent spot ( ) should appear. -
Workup: Cool the reaction mixture to room temperature.
-
Crystallization:[1][2][3][4] Often, the product crystallizes directly upon cooling. If so, filter the solid and wash with cold ethanol.
-
Extraction: If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with saturated
(2 x 20 mL) and brine. Dry over and concentrate.
-
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Yield Target: 75–85% as a white/pale-yellow solid.
Step 2: Reduction to this compound
The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH). DIBAL-H is an alternative if milder conditions are preferred, but LAH is standard for this stable heterocycle.
Reagents:
-
Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (from Step 1)
-
Lithium Aluminum Hydride (
) (1.5 equiv, 1.0 M in THF) -
Tetrahydrofuran (THF), anhydrous
-
Workup: Rochelle's Salt (Potassium sodium tartrate) or Fieser method reagents.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen. Add the thiazole ester (5.0 mmol) and anhydrous THF (25 mL). Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add the
solution (7.5 mmol, 7.5 mL of 1.0 M) dropwise via syringe over 10 minutes.-
Caution: Gas evolution (
) will occur. Maintain temperature < 5°C.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for another 1–2 hours. Monitor by TLC (Ester spot disappears; more polar Alcohol spot appears).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
0.3 mL Water
-
0.3 mL 15% NaOH solution
-
0.9 mL Water
-
Stir vigorously until a granular white precipitate forms (aluminum salts).
-
-
Workup: Add
to the mixture to dry. Filter the suspension through a pad of Celite. Rinse the pad thoroughly with THF or EtOAc. -
Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: If necessary, recrystallize from Benzene/Hexane or purify via column chromatography (EtOAc:Hexane 1:1).
-
Yield Target: 85–95%.
Mechanistic Insight
The Hantzsch synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the
Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.[5]
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Appearance | White to pale yellow crystalline solid | Dark oil indicates decomposition; check reflux temp. |
| If | ||
| Reaction Time | Step 1: 4-6 h | Step 2: 1-2 h |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Hexane | Use THF/MeOH for transfers if solubility is an issue. |
References
-
Hantzsch Thiazole Synthesis Review: Organic Reactions, 1951 , 6, 367–409. Link
-
Synthesis of Thiazole-5-carboxylates: Journal of Medicinal Chemistry, 2006 , 49(3), 1080–1100. (Methodology for 2-arylthiazole-5-carboxylate synthesis). Link
-
Reduction of Thiazole Esters: Tetrahedron Letters, 2010 , 51(4), 657–660. (Standard LiAlH4 reduction protocols for heterocyclic esters). Link
-
Reagent Data: Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1).[6][7][8] Link
Sources
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 6. Ethyl 2-Chloro-3-oxopropanoate | CAS 33142-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 8. anaxlab.com [anaxlab.com]
Application Note: High-Efficiency Reduction of Thiazole-5-Carbaldehyde to Thiazol-5-ylmethanol
Abstract & Industry Context
Thiazole moieties are pharmacophores of immense significance in medicinal chemistry, serving as core scaffolds in antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Tiazofurin), and broad-spectrum antibiotics.[1][2] The reduction of thiazole-5-carbaldehyde to thiazol-5-ylmethanol is a pivotal transformation in fragment-based drug design (FBDD).
While aldehyde reductions are generally considered routine, the thiazole ring introduces specific challenges:
-
Solubility: The product, thiazol-5-ylmethanol, is highly polar and water-soluble, leading to poor recovery rates during standard aqueous workups.
-
Lewis Basicity: The nitrogen lone pair (N3) can coordinate with boron species, potentially altering reaction kinetics or complicating quenching.
-
Ring Sensitivity: While robust, the thiazole ring can undergo ring-opening or decomposition under harsh acidic workups or vigorous hydrogenation conditions.
This protocol details a chemically rigorous method using Sodium Borohydride (NaBH₄) in methanol, optimized for high yield and purity without the need for chromatographic purification in early-stage scaling.
Reaction Mechanism & Strategy
Chemical Strategy
We utilize NaBH₄ over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is often excessively reactive for simple aldehyde reductions, posing safety risks and requiring strictly anhydrous conditions. NaBH₄ provides a milder, chemoselective profile, tolerating protic solvents (MeOH) which are essential for solubilizing the polar thiazole substrate.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the borohydride anion on the carbonyl carbon.
-
Activation: The solvent (MeOH) hydrogen-bonds with the carbonyl oxygen, enhancing electrophilicity.
-
Hydride Transfer:
delivers a hydride ( ) to the carbonyl carbon (C5-CHO), forming an alkoxyborate intermediate. -
Hydrolysis: The intermediate is quenched with acid/water to release the free alcohol.
Visualization: Reaction Scheme
Figure 1: Step-wise reduction pathway from aldehyde to primary alcohol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3] | Purity | Role |
| Thiazole-5-carbaldehyde | 113.14 | 1.0 | >97% | Substrate |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.6* | 98% | Reducing Agent |
| Methanol (MeOH) | 32.04 | N/A | ACS Grade | Solvent |
| Sat. Ammonium Chloride | N/A | N/A | Aq. Soln | Quench Buffer |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | ACS Grade | Extraction Solvent |
| Brine (Sat. NaCl) | 58.44 | N/A | Aq. Soln | Salting Out Agent |
*Note: Theoretically 0.25 eq of NaBH₄ is required (4 hydrides per B), but 0.5–0.6 eq is standard to ensure rapid, complete conversion.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Thiazole-5-carbaldehyde (1.13 g, 10.0 mmol) in Methanol (20 mL).
-
Expert Tip: Ensure the aldehyde is fully dissolved before cooling. Thiazoles are generally soluble in MeOH.
-
-
Cooling: Place the RBF in an ice-water bath (
). Allow to equilibrate for 10 minutes. -
Reagent Addition: Add NaBH₄ (227 mg, 6.0 mmol) portion-wise over 5–10 minutes.
-
Caution: Hydrogen gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle in the septum) but kept under an inert atmosphere (Nitrogen/Argon) if possible to prevent moisture ingress, though NaBH₄ is relatively tolerant.
-
Phase 2: Reaction & Monitoring
-
Stirring: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT, ~20–25°C). Stir for 45–60 minutes.
-
Validation (TLC): Monitor reaction progress using TLC (Eluent: 5% MeOH in DCM).
-
Observation: The aldehyde spot (
) should disappear; a new, more polar spot ( ) corresponds to the alcohol. -
Stain: UV active; Iodine or PMA stain may be used for visualization.
-
Phase 3: Quench & Workup (Critical Step)
The high water solubility of thiazol-5-ylmethanol makes this the most failure-prone step. Do not use a simple water wash.
-
Quench: Cool the mixture back to
. Slowly add Sat. NH₄Cl (5 mL) to quench excess borohydride. Stir for 10 minutes until bubbling ceases. -
Concentration: Remove the bulk Methanol under reduced pressure (Rotary Evaporator, 40°C) to leave an aqueous slurry.
-
Salting Out: Add Sat. Brine (10 mL) to the aqueous residue. This increases the ionic strength, forcing the organic product out of the aqueous phase ("Salting Out" effect).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Alternative: If yield is low, use 10% Isopropanol in DCM (Dichloromethane) for extraction, as it is more polar than EtOAc.
-
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the reduction and isolation process.
Quality Control & Validation
Expected Analytical Data
To certify the protocol's success, the isolated product must meet these criteria:
-
Physical State: Pale yellow to off-white solid (or viscous oil depending on trace solvent).
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.01 (s, 1H, C2-H) – Characteristic thiazole proton.
- 7.80 (s, 1H, C4-H).
-
5.45 (t, 1H, OH) – Hydroxyl proton (coupling may disappear in presence of
). - 4.68 (d, 2H, CH₂-OH) – Key diagnostic: Shift from ~10.0 ppm (aldehyde) to ~4.7 ppm (methylene).
-
¹³C NMR: Appearance of aliphatic carbon signal at ~56 ppm (
OH).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous phase. | Saturate aqueous layer with solid NaCl before extraction. Use 10% IPA/CHCl₃ for extraction. |
| Incomplete Reaction | Wet MeOH or old NaBH₄. | Use fresh reagent. Ensure MeOH is not heavily water-contaminated (though strict dryness is not required). |
| Smell/Decomposition | Ring opening (rare with NaBH₄). | Avoid strong mineral acids (HCl) during quench; stick to NH₄Cl or Phosphate buffer (pH 6-7). |
Safety & Handling
-
Thiazoles: Often possess a distinct, sulfur-like odor. Handle in a fume hood.
-
Sodium Borohydride: Flammable solid. Releases flammable hydrogen gas upon contact with acid or water. Keep away from open flames.
-
Waste Disposal: Aqueous waste contains Boron species; dispose of according to local EHS regulations for chemical waste.
References
-
Ritonavir Synthesis Context
- Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry.
-
Source:
-
General Reduction Protocol (NaBH4)
- Abdel-Magid, A. F. (2016). Reductions of Aldehydes and Ketones to Alcohols. Fundamentals of Early Clinical Drug Development.
-
Source:
-
Thiazole Chemistry & Properties
- PubChem Compound Summary for CID 2763216: (1,3-Thiazol-5-yl)methanol.
-
Source:
-
Workup Strategies for Polar Heterocycles
- Perrin, D. D., & Armarego, W. L. F. (1988).
-
Source:
Sources
Application Note: Optimized In Vitro Characterization of Chlorophenyl Thiazole Derivatives
Introduction & Pharmacophore Context[1][2]
Chlorophenyl thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial (via DNA gyrase inhibition) and anticancer (via EGFR/Akt pathway modulation) activities.[1] However, the lipophilic nature of the p-chlorophenyl moiety attached to the thiazole ring introduces significant challenges in in vitro assays.
The Core Challenge: These compounds frequently suffer from "precipitation upon dilution."[2] While soluble in DMSO, they often "crash out" when introduced to aqueous media (RPMI-1640 or Mueller-Hinton Broth), leading to false negatives (compound unavailable to target) or false positives (precipitate causing cell lysis or light scattering).[1]
This guide provides optimized protocols specifically engineered to mitigate solubility artifacts while accurately assessing biological potency.
Compound Management & Solubilization[3][4]
Before biological testing, the physical behavior of the compound in assay media must be validated.
Stock Solution Preparation[1][3][5]
-
Primary Stock: Dissolve the solid chlorophenyl thiazole derivative in 100% DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5–10 minutes at 40°C if the solution appears cloudy. The chlorophenyl group increases crystallinity; visual clarity is mandatory.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
The "Step-Down" Dilution Method
Do not dilute directly from 10 mM to assay concentration (e.g., 10 µM) in one step.[1]
-
Intermediate Plate: Prepare 100x working solutions in 100% DMSO .
-
Final Assay Plate: Transfer 1 µL of the 100x DMSO working solution into 99 µL of culture media.
Protocol A: Antimicrobial Susceptibility (Broth Microdilution)[1][5][6]
Standard: CLSI M07 Guidelines (Modified for Hydrophobic Compounds) Target Organisms: S. aureus (Gram+), E. coli (Gram-) Readout: Resazurin (Alamar Blue) Fluorescence (Preferred over OD600 due to potential compound precipitation).[1]
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile water).
-
Control: Ciprofloxacin (Positive), 1% DMSO in CAMHB (Vehicle).[1]
Step-by-Step Workflow
-
Inoculum Prep:
-
Pick 3-5 colonies from an overnight agar plate.
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup (96-well Round Bottom):
-
Rows A-H: Dispense 100 µL of CAMHB.
-
Column 1: Add 100 µL of compound stock (2x final desired concentration, max 2% DMSO).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Result: A 2-fold dilution series.[3][4] Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.[1]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.
-
Final Volume: 200 µL. Final Bacterial Density:
CFU/mL.
-
-
Incubation:
-
Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours.
-
-
Readout (The Critical Modification):
-
Add 20 µL of Resazurin solution to all wells.
-
Incubate for 1–2 hours.
-
Scoring:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
MIC Definition: The lowest concentration well that remains blue.
-
Protocol B: Anticancer Cytotoxicity (MTT Assay)
Cell Lines: MCF-7 (Breast), HepG2 (Liver).[1][5] Mechanism: Chlorophenyl thiazoles often induce apoptosis; this assay measures metabolic viability as a proxy.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).[1]
-
Solubilization Buffer: DMSO or acidified isopropanol.[6]
Step-by-Step Workflow
-
Seeding:
-
Seed tumor cells at
cells/well in 100 µL media (96-well flat bottom). -
Incubate 24h for attachment.[6]
-
-
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing the chlorophenyl thiazole derivative (0.1 – 100 µM).
-
Crucial: Include a "Compound Only" blank (media + drug, no cells) to check if the drug itself reduces MTT.[1]
-
-
Incubation:
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL MTT stock to each well.
-
Incubate 3–4 hours. Look for purple formazan crystals.[6]
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO.
-
Shake plate for 10 mins to dissolve the waxy chlorophenyl-formazan complex.
-
-
Measurement:
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis Table
| Parameter | Formula | Notes |
| % Viability | Control = Vehicle (DMSO) treated cells.[1] | |
| IC50 | Non-linear regression (Sigmoidal dose-response) | Use GraphPad Prism or similar.[1] |
| Selectivity Index (SI) | SI > 3 is generally considered "selective."[1] |
Mechanistic & Workflow Visualization[1]
The following diagrams illustrate the standard screening workflow and the putative mechanism of action for this compound class.
Diagram 1: Screening Workflow
Caption: Integrated workflow for screening chlorophenyl thiazole derivatives, prioritizing solubility checks before biological assays.
Diagram 2: Putative Mechanism of Action
Caption: Dual-mechanism potential of chlorophenyl thiazoles targeting bacterial DNA replication and cancer cell signaling pathways.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Hydrophobicity of chlorophenyl group; High concentration. | Inspect plates at 40x magnification before adding MTT/Resazurin. If crystals exist, lower max concentration or add 10% Cyclodextrin to media.[1] |
| High Background (MTT) | Compound reduces tetrazolium; Protein precipitation. | Switch to ATP-based assays (CellTiter-Glo) which are less prone to chemical interference than redox assays. |
| Variable MIC Results | Drug adhering to plastic. | Use low-binding polypropylene plates instead of standard polystyrene. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Ayati, A., et al. (2015).[1] Synthesis and biological evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives as anticancer agents. Molecules, 21(1), 50. [Link][5]
-
Riss, T. L., et al. (2016).[1] Cell Viability Assays: MTT and MTS. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kashyap, S. J., et al. (2012).[1] Review on Synthesis and Biological Activity of Thiazole Derivatives. Journal of Advanced Scientific Research. [Link] (Contextual Reference on Thiazole SAR).
Sources
Navigating the Synthesis of 5-Hydroxymethylthiazoles via Hantzsch Condensation: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-hydroxymethylthiazoles are of particular interest as versatile building blocks, enabling further structural elaboration in drug discovery programs. The Hantzsch thiazole synthesis, a classic and reliable method, provides a direct route to these valuable intermediates.[1][2] This guide offers an in-depth exploration of the reaction conditions, mechanistic considerations, and detailed protocols for the successful synthesis of 5-hydroxymethyl derivatives using this century-old yet highly relevant transformation.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[1][3] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3]
The introduction of a hydroxymethyl group at the 5-position necessitates the use of an α-haloketone bearing this functionality. A common starting material for this purpose is 1-chloro-3-hydroxypropan-2-one or its protected variants. The presence of the hydroxyl group can, however, introduce challenges, including potential side reactions or the need for protecting group strategies, which will be discussed in subsequent sections.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Optimizing Reaction Conditions for 5-Hydroxymethyl Derivatives
The success of the Hantzsch synthesis for 5-hydroxymethylthiazoles hinges on the careful selection of reaction parameters. Key variables include the choice of solvent, catalyst, temperature, and reaction time.
Solvent Selection
A variety of solvents can be employed for the Hantzsch synthesis, with alcohols such as ethanol and methanol being the most common.[3] The polarity of the solvent plays a crucial role in facilitating the dissolution of the reactants and influencing the reaction rate. In some instances, aqueous solvent systems or even solvent-free conditions have been successfully utilized, offering greener alternatives.[4]
Catalysis
While the Hantzsch synthesis can proceed without a catalyst, the use of acidic or basic catalysts can significantly accelerate the reaction. Acidic conditions, however, may lead to a change in regioselectivity, yielding mixtures of isomers.[5] For the synthesis of 5-hydroxymethylthiazoles, milder conditions are often preferred to avoid dehydration or other side reactions involving the hydroxyl group. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been shown to be effective and offer the advantage of easy separation and recyclability.[4][6]
Temperature and Reaction Time
The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.[7]
Summary of Reported Conditions
The following table summarizes various reported conditions for the Hantzsch synthesis of thiazole derivatives, which can be adapted for 5-hydroxymethyl analogues.
| α-Haloketone | Thioamide/Thiourea | Catalyst | Solvent | Temperature | Yield | Reference |
| 2-Bromoacetophenones | Thiourea | None | Solvent-free | Room Temp | Good | [8] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid | Ethanol/Water | 65 °C | 79-90% | [4] |
| 2-Bromo-4-fluoroacetophenone | Aryl-substituted thiosemicarbazones | None | Absolute Ethanol | Reflux | Not specified | [7] |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Not specified | Not specified | Not specified | Not specified | [9] |
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(hydroxymethyl)thiazole
This protocol provides a general procedure for the synthesis of a 2-amino-5-(hydroxymethyl)thiazole derivative.
Materials:
-
1-Chloro-3-hydroxypropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3-hydroxypropan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Neutralization and Precipitation: Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator or under vacuum.
-
Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
The Role of Protecting Groups
For more complex syntheses or when the hydroxyl group interferes with subsequent reaction steps, the use of a protecting group is advisable.[10] Protecting the hydroxymethyl group as an ether (e.g., silyl ether) or an ester can prevent unwanted side reactions.[11] The choice of protecting group should be guided by its stability to the Hantzsch reaction conditions and the ease of its subsequent removal.[12]
Workflow for a Protected Synthesis:
Caption: Workflow for Hantzsch synthesis using a protecting group strategy.
One-Pot Synthesis Strategies
To improve efficiency and reduce waste, one-pot multi-component reactions have been developed for the synthesis of Hantzsch thiazole derivatives.[4][9] These procedures involve the simultaneous reaction of the α-haloketone, thioamide, and in some cases, an aldehyde, in a single reaction vessel.[4] A Chinese patent describes a one-pot method for preparing 5-hydroxymethylthiazole, highlighting the industrial applicability of such streamlined processes.[13] These methods often employ reusable catalysts and environmentally benign solvents, aligning with the principles of green chemistry.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | Optimize reaction time and temperature. Consider using a catalyst. Ensure complete precipitation and careful handling during filtration. |
| Formation of Byproducts | Unwanted reactions of the hydroxyl group, or decomposition of starting materials. | Use milder reaction conditions. Consider a protecting group strategy. Ensure the purity of starting materials. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture or workup solvents. | Adjust the pH to induce precipitation. Try a different solvent for precipitation or recrystallization. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | Use high-purity reagents. Maintain consistent control over temperature and stirring. |
Conclusion
The Hantzsch thiazole synthesis remains a powerful and versatile tool for the preparation of 5-hydroxymethylthiazoles, which are valuable intermediates in drug discovery. By carefully selecting reaction conditions, employing protecting group strategies when necessary, and exploring efficient one-pot procedures, researchers can reliably access these important building blocks. This guide provides a comprehensive overview and practical protocols to facilitate the successful application of this venerable reaction in the modern synthetic laboratory.
References
-
ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Bouherrou, S., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2016. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. 2024. Available from: [Link]
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]
-
International Journal of Pharmaceutical and Life Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. 2024. Available from: [Link]
-
University of Bristol. Protective Groups in Synthetic Organic Chemistry. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
National Institutes of Health. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Available from: [Link]
-
Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. 2015. Available from: [Link]
- Google Patents. Technique for preparing 5-hydroxymethyl thiazole by one pot method.
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Microwave-Assisted Synthesis of [2-(4-Chlorophenyl)thiazol-5-yl]methanol: A Modern Protocol for Accelerated Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the efficient synthesis of [2-(4-Chlorophenyl)thiazol-5-yl]methanol, a valuable heterocyclic scaffold in medicinal chemistry. We leverage the principles of green chemistry by employing Microwave-Assisted Organic Synthesis (MAOS) for the key cyclization step, dramatically reducing reaction times and improving yields compared to conventional methods.[1] The protocol details a robust two-step synthetic pathway, beginning with a microwave-mediated Hantzsch thiazole synthesis to form an ester intermediate, followed by its reduction to the target primary alcohol. This guide is designed for researchers in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducibility and success.
Introduction and Strategic Importance
Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, 2-aryl-5-substituted thiazoles are privileged scaffolds in drug discovery. The target molecule, this compound, serves as a versatile building block for creating libraries of potential therapeutic agents.
Conventional synthesis methods often require prolonged heating under reflux, leading to long reaction times and the potential for side product formation.[5] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[1][6] This technique not only accelerates reaction rates, often reducing multi-hour processes to mere minutes, but also frequently results in higher product yields and purity.[5] This application note outlines a validated, microwave-assisted approach that is both time-efficient and aligns with the principles of green chemistry.[6]
Underlying Scientific Principles
The Hantzsch Thiazole Synthesis
The core of this synthesis relies on the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[7] The reaction typically involves the cyclization of an α-haloketone (or its equivalent) with a thioamide. The generally accepted mechanism proceeds through two key stages:
-
Sɴ2 Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound.
-
Cyclization and Dehydration: An intramolecular cyclization occurs where the thioamide's nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring.
This reaction is exceptionally reliable for producing substituted thiazoles.[8]
The Role of Microwave Irradiation
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, like the ethanol solvent and reaction intermediates used in our protocol, continuously attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction and, consequently, intense, uniform heat throughout the reaction medium. This process is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.
The benefits for the Hantzsch synthesis are significant:
-
Rapid Energy Transfer: Overcomes the activation energy of the reaction much faster than conventional heating.[6]
-
Reduced Reaction Time: Condensation and cyclization are completed in minutes instead of hours.[9][10]
-
Higher Yields & Purity: The short reaction time and uniform heating minimize the formation of degradation products or side reactions.[1]
Experimental Protocols
This synthesis is performed in two primary steps, as outlined in the workflow diagram below.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (Intermediate)
Materials:
-
4-Chlorothiobenzamide
-
Ethyl 2-bromo-3-oxopropanoate (or Ethyl bromopyruvate)
-
Ethanol (Absolute)
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10-20 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, add 4-chlorothiobenzamide (1.0 mmol, 171.6 mg).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial.
-
Reactant Addition: Add ethyl 2-bromo-3-oxopropanoate (1.1 mmol, 214.5 mg, 0.14 mL).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity and irradiate under the conditions specified in Table 1. Stirring should be active throughout the reaction.
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.
-
Work-up and Isolation: a. After irradiation, cool the vial to room temperature using compressed air. b. Transfer the reaction mixture to a beaker and cool in an ice bath. A precipitate should form. c. If precipitation is slow, a small amount of cold water can be added to induce crystallization. d. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.
| Parameter | Value | Rationale |
| Microwave Power | Dynamic (Max 250 W) | Allows the instrument to maintain the target temperature efficiently. |
| Target Temperature | 120 °C | Provides sufficient thermal energy for rapid reaction kinetics. |
| Hold Time | 15 minutes | Sufficient time for the reaction to reach completion.[10] |
| Pressure | Max 250 psi | Standard safety limit for sealed vessel microwave reactions. |
| Solvent | Ethanol | High polarity for efficient microwave absorption and good solvent for reactants. |
Protocol 2: Reduction of Ethyl Ester to this compound (Final Product)
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (from Protocol 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend LiAlH₄ (2.0 mmol, 76 mg) in 10 mL of anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the intermediate ester (1.0 mmol, 267.7 mg) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion by TLC.[11][12]
-
Quenching: a. Cool the flask back to 0 °C. b. Cautiously and slowly add 1 mL of ethyl acetate to quench any excess LiAlH₄. c. Sequentially and dropwise, add 76 µL of water, followed by 76 µL of 15% aqueous NaOH, and finally 228 µL of water. This Fieser workup method ensures the formation of a granular precipitate that is easy to filter.
-
Isolation: a. Stir the resulting mixture vigorously for 30 minutes. b. Add anhydrous MgSO₄, and filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexane) to yield the final product as a white or off-white solid.
Characterization and Expected Results
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Expected Yield | Appearance | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) |
| Intermediate Ester | 85-95% | Crystalline solid | 8.15 (s, 1H), 7.85 (d, 2H), 7.45 (d, 2H), 4.35 (q, 2H), 1.35 (t, 3H) | m/z = 268.0 [M+H]⁺ |
| Final Product | 70-85% | White solid | 7.80 (d, 2H), 7.55 (s, 1H), 7.40 (d, 2H), 4.80 (d, 2H), 2.10 (t, 1H, -OH) | m/z = 226.0 [M+H]⁺ |
Conclusion
This application note presents a highly efficient and rapid protocol for the synthesis of this compound. By integrating microwave-assisted heating for the key Hantzsch cyclization step, this method drastically reduces reaction times from hours to minutes while achieving excellent yields. The subsequent standard reduction provides a reliable pathway to the target alcohol, a valuable building block for pharmaceutical research. This protocol offers a practical, scalable, and green chemistry-aligned approach for researchers in the field of drug discovery and development.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Specific effects of microwave - Solid supported reaction.
- A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024).
- Hantzsch Thiazole Synthesis. SynArchive.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2014). Molecules.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2023). ACS Omega.
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorg Org Chem.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Academic.
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- 12. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-Arylthiazole Formation
Welcome to the Technical Support Center for 2-arylthiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperature, a critical parameter in the successful synthesis of 2-arylthiazoles. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for 2-arylthiazole synthesis, and why is it so variable?
The optimal reaction temperature for 2-arylthiazole formation is not a one-size-fits-all parameter. It is highly dependent on the specific synthetic route employed, the reactivity of the substrates, the choice of solvent, and the presence or absence of a catalyst. Generally, temperatures can range from ambient room temperature to reflux conditions of high-boiling point solvents.[1]
For instance, the widely used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can often be performed at temperatures ranging from room temperature to reflux.[2] Some modern, environmentally friendly protocols even achieve excellent yields at ambient temperatures by using specific catalysts or green solvents like glycerol.[3][4][5] Conversely, other methods or less reactive starting materials might necessitate higher temperatures, sometimes up to 120°C or more, particularly in the absence of a potent catalyst.[6] Microwave-assisted synthesis has also emerged as a powerful technique, often employing temperatures around 100°C to dramatically reduce reaction times.[7]
The variability arises from the need to overcome the activation energy of the key bond-forming steps in the reaction mechanism. Factors such as steric hindrance on the substrates or the stability of reaction intermediates can significantly influence the required energy input.
Q2: How does reaction temperature specifically influence the yield and reaction rate of 2-arylthiazole formation?
As a fundamental principle of chemical kinetics, increasing the reaction temperature generally increases the reaction rate. This is because a higher temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus increasing the likelihood of successful molecular interactions to form the product.
However, the relationship between temperature and yield is more complex. While an initial increase in temperature often leads to a higher yield by driving the reaction to completion, excessive heat can have detrimental effects.[1] High temperatures can promote side reactions, such as the formation of isomeric impurities or degradation of starting materials and products, ultimately leading to a decrease in the overall yield.[2][7] For example, in some syntheses, lower temperatures might favor the formation of a desired tautomer, while higher temperatures could lead to an undesired isomer.[7]
Therefore, optimizing the reaction temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts.
Troubleshooting Guide
Problem 1: Low or no yield of the desired 2-arylthiazole.
A low or non-existent yield is a common frustration in organic synthesis. When troubleshooting, it's essential to consider temperature as a key variable.
Troubleshooting Steps:
-
Verify Starting Material Quality: Before adjusting reaction parameters, ensure the purity of your starting materials, as impurities can inhibit the reaction.[2] For instance, 2-aminothiophenol is susceptible to oxidation.[8]
-
Initial Temperature Screening: If the reaction is sluggish at room temperature, a gradual increase in temperature is a logical first step. A good starting point is to heat the reaction mixture to a moderate temperature, such as 40-60°C, and monitor the progress by Thin Layer Chromatography (TLC).
-
Reflux Conditions: If moderate heating is insufficient, proceeding to reflux conditions in the chosen solvent is a standard approach.[1] The table below provides a reference for boiling points of common solvents.
-
Consider Alternative Heating: For reactions that are slow even at reflux, or for thermally sensitive substrates, microwave-assisted synthesis can be a powerful alternative.[7] Microwave heating can often drive reactions to completion in minutes rather than hours, sometimes at comparable or even lower bulk temperatures than conventional heating, due to localized superheating effects.
| Solvent | Boiling Point (°C) |
| Methanol | 65 |
| Ethanol | 78 |
| Isopropanol | 82 |
| Acetonitrile | 82 |
| Dioxane | 101 |
| Toluene | 111 |
| N,N-Dimethylformamide (DMF) | 153 |
| Glycerol | 290 |
A summary of boiling points for common solvents used in 2-arylthiazole synthesis.
Problem 2: Formation of significant side products.
The presence of multiple spots on a TLC plate, in addition to your starting materials and desired product, indicates the formation of side products. Temperature plays a crucial role in controlling the selectivity of a reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barriers of competing reaction pathways, leading to the formation of undesired byproducts.[7] Therefore, the first step should be to run the reaction at a lower temperature. For instance, if the reaction was conducted at reflux, try running it at a fixed temperature below the boiling point (e.g., 60°C or 80°C).
-
Investigate Reaction Intermediates: In some cases, stable intermediates can be isolated at lower temperatures.[9] The formation of these intermediates can provide valuable mechanistic insights and help in designing strategies to favor the desired reaction pathway.
-
pH Control: The formation of certain impurities, like 2-imino-2,3-dihydrothiazoles in the Hantzsch synthesis, can be favored under acidic conditions.[2] Ensuring the reaction is run under neutral or slightly basic conditions can help minimize these side reactions.
Experimental Protocols
Protocol 1: Temperature Optimization for a Hantzsch Thiazole Synthesis
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a 2-aryl-4-substituted-thiazole.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiobenzamide (or other thioamide)
-
Ethanol (or other suitable solvent)
-
Reaction vials or round-bottom flasks
-
Heating plate with temperature control or oil bath
-
TLC plates and developing chamber
Procedure:
-
Set up Parallel Reactions: In separate reaction vials, combine equimolar amounts of the α-haloketone and thioamide in the chosen solvent.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range would be room temperature, 40°C, 60°C, and reflux (approximately 78°C for ethanol).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.
-
Analysis: Compare the TLC plates from each reaction to determine the temperature that provides the best conversion to the desired product with the minimal formation of side products. The optimal temperature is the one that achieves a clean and complete reaction in a reasonable timeframe.
Visualizing the Process
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature in 2-arylthiazole synthesis.
A decision-making workflow for optimizing reaction temperature.
Generalized Hantzsch Thiazole Synthesis Mechanism
Understanding the reaction mechanism is key to rationalizing the effect of temperature. The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis. Each step has an associated activation energy that must be overcome, which is where temperature plays a critical role.
Key steps in the Hantzsch thiazole synthesis pathway.
By systematically evaluating and optimizing the reaction temperature, researchers can significantly improve the efficiency, yield, and purity of their 2-arylthiazole syntheses. This guide provides a framework for logical troubleshooting and informed decision-making in your experimental design.
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. [Link]
-
Intermediates in the Hantzsch thiazole synthesis - ACS Publications. [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC. [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - ResearchGate. [Link]
-
Thiazole formation through a modified Gewald reaction - PMC - NIH. [Link]
-
(PDF) Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. [Link]
-
Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC. [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - MDPI. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]
-
Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed. [Link]
-
Cook–Heilbron thiazole synthesis. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. [Link]
-
Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation - Bentham Science Publisher. [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. [Link]
-
Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole | Request PDF - ResearchGate. [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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- 7. bepls.com [bepls.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of [2-(4-Chlorophenyl)thiazol-5-yl]methanol in Acidic Conditions
Introduction
Welcome to the technical support center for [2-(4-Chlorophenyl)thiazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. The thiazole ring is a crucial moiety in many pharmaceutical compounds, and understanding its stability is paramount for drug development, formulation, and regulatory compliance.[1] This document provides a series of frequently asked questions (FAQs) and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of the thiazole ring in this compound under acidic conditions?
A1: The stability of the thiazole ring in your compound is influenced by several key factors:
-
pH of the Solution: The concentration of hydronium ions is a direct catalyst for hydrolytic degradation. Lower pH values generally accelerate the degradation rate.
-
Temperature: Like most chemical reactions, the rate of acid-catalyzed degradation increases with temperature.
-
Substituents on the Thiazole Ring: The electronic properties of the substituents play a significant role. The 2-(4-Chlorophenyl) group, being an electron-withdrawing group, can influence the electron density of the thiazole ring, potentially affecting its susceptibility to protonation and subsequent nucleophilic attack by water.[2] The 5-methanol group can also participate in reactions or alter the molecule's overall reactivity.
-
Presence of Other Catalysts: Besides protons, other species in the solution could potentially catalyze degradation.
Q2: What is the likely degradation pathway for this compound in a strong acidic medium?
The proposed mechanism likely involves:
-
Protonation: The nitrogen atom at position 3 of the thiazole ring is the most basic site and will be readily protonated in an acidic medium.[3]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, will attack one of the electrophilic carbon atoms of the protonated thiazole ring. The C2 position is particularly electron-deficient and a likely target.[3]
-
Ring Opening: This nucleophilic attack leads to the formation of an unstable intermediate, which subsequently undergoes ring cleavage to form an N-acyl or S-acyl 2-amino sulfanyl derivative.[4]
It is also possible that under certain conditions, the hydroxymethyl group at the C5 position could undergo acid-catalyzed reactions, such as dehydration or rearrangement.
Q3: I am observing a new peak in my HPLC chromatogram after incubating my compound in acidic solution. How can I identify this degradation product?
A3: The appearance of a new peak is a clear indication of degradation. To identify this product, a systematic approach is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification.[5] It will provide the molecular weight of the degradation product. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product in the mass spectrometer will provide valuable structural information.[6] By comparing the fragmentation pattern with that of the parent compound, you can infer which parts of the molecule have changed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the degradation product followed by 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard.[5][6]
Q4: What are the recommended stress conditions for a forced degradation study of this compound in acid?
A4: Forced degradation studies are essential to understand the stability profile of a drug substance.[7] For acid hydrolysis, the following conditions are a good starting point, in line with ICH guidelines:
| Stress Condition | Reagent | Temperature | Duration |
| Mild Acid Hydrolysis | 0.1 M HCl | Room Temperature | 24 - 72 hours |
| Moderate Acid Hydrolysis | 0.1 M HCl | 50 - 60 °C | 8 - 24 hours |
| Strong Acid Hydrolysis | 1 M HCl | 60 - 80 °C | 2 - 8 hours |
Note: The goal is to achieve 5-20% degradation. The conditions should be adjusted based on the observed stability of your compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No degradation observed even under harsh acidic conditions. | The compound is highly stable. | Increase the acid concentration, temperature, or duration of the study. Consider using a stronger acid like sulfuric acid. |
| Complete degradation of the compound in a short time. | The stress conditions are too harsh. | Reduce the acid concentration, temperature, or incubation time. Start with milder conditions and gradually increase the stress. |
| Multiple degradation peaks are observed in the chromatogram. | Complex degradation pathways are occurring. | Isolate each major degradation product for individual characterization. Use a gradient HPLC method for better separation. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the HPLC method. Adjust the mobile phase composition, pH, and flow rate. Try a different column chemistry. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines the steps for conducting a forced degradation study of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH) for neutralization
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask in a water bath at 60 °C for 4 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution by adding an appropriate amount of 1 M NaOH.
-
Dilute to the mark with mobile phase.
-
-
Control Sample: Prepare a control sample by following the same procedure but replacing the 1 M HCl with 1 mL of water.
-
HPLC Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
A typical starting HPLC method could be:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed and control samples.
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Protocol 2: Preliminary Identification of Degradation Products by LC-MS
This protocol provides a general workflow for the initial identification of degradation products using LC-MS.
Procedure:
-
Prepare the stressed sample as described in Protocol 1.
-
Inject the sample into an LC-MS system.
-
Acquire data in both positive and negative ion modes.
-
Extract the mass spectra for the parent compound and any new peaks observed in the total ion chromatogram.
-
Determine the molecular weights of the degradation products.
-
If available, use high-resolution mass spectrometry to obtain accurate mass data and predict the elemental composition.
-
Perform MS/MS fragmentation of the parent and degradation products to gain structural insights.
Visualizations
Logical Workflow for Stability Investigation
Caption: Workflow for investigating compound stability.
Troubleshooting Decision Tree for Unexpected HPLC Results
Caption: Troubleshooting HPLC results.
References
- ResearchGate. (n.d.). Importance of substituents in ring opening: a DFT study on a model reaction of thiazole to thioamide.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences.
- ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines.
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
- SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
- PubMed. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides.
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). J. Chem. Soc., Perkin Trans. 1, 639-643.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical and Bio-Medical Science.
- ResearchGate. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles).
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (2025). Recent Advances in The Synthesis of Thiazole Ring: Mini Review.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Benchchem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.
- PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- ACS Omega. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective.
- BLDpharm. (n.d.). 317319-22-5|(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)methanol.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- ACS Publications. (2014).
- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
- Echemi. (n.d.). [2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid Safety Data Sheets.
- Sigma-Aldrich. (n.d.). (4-(4-Chlorophenyl)thiazol-2-yl)methanol.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Overcoming Side Reactions in Thiazole Ester Reduction
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the reduction of esters on sensitive heterocyclic systems like thiazole presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to overcome common side reactions, ensuring high-yield, clean conversions.
Introduction: The Challenge of Thiazole Ester Reduction
Thiazole rings are crucial scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2][3] The selective reduction of an ester substituent on a thiazole ring, typically to an aldehyde or alcohol, is a fundamental transformation in the synthesis of these molecules. However, the inherent reactivity of the thiazole ring and the high reactivity of common reducing agents can lead to a host of side reactions, including over-reduction, ring degradation, and poor chemoselectivity. This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: My reaction is producing the primary alcohol instead of the desired aldehyde. How can I prevent this over-reduction?
Answer:
Over-reduction is the most common side reaction when reducing esters, as the initially formed aldehyde is more reactive than the starting ester towards many reducing agents.[4][5] To stop the reaction at the aldehyde stage, you must control both the reagent's reactivity and the reaction conditions.
Root Cause Analysis:
-
Highly Reactive Reducing Agent: Strong, unhindered hydride donors like Lithium Aluminum Hydride (LiAlH₄) are notoriously difficult to control for partial reductions of esters.[6][7] They rapidly reduce the intermediate aldehyde to the corresponding alcohol.[8]
-
Elevated Reaction Temperature: The tetrahedral intermediate formed during the reduction is often unstable at ambient temperatures. Its collapse to the aldehyde in the presence of excess reducing agent leads to immediate further reduction.[9]
Solutions & Protocols:
-
Utilize a Sterically Hindered, Less Reactive Hydride Reagent: The reagent of choice for this transformation is Diisobutylaluminum Hydride (DIBAL-H).[6][10][11][12] Its bulky isobutyl groups and Lewis acidic nature allow for a more controlled reduction.[11][13]
-
Strict Temperature Control: The reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to stabilize the key tetrahedral intermediate.[6][9][11] At this temperature, the intermediate does not readily eliminate the alkoxy group to form the aldehyde. The aldehyde is then liberated during the aqueous workup, away from any active reducing agent.[11][12]
-
Stoichiometric Control: Use only 1.0 to 1.2 equivalents of DIBAL-H. An excess will increase the likelihood of over-reduction.
Workflow for Preventing Over-Reduction
Caption: Troubleshooting workflow for over-reduction.
Question 2: I am observing significant degradation of my starting material or product, suggesting the thiazole ring is not stable. What causes this and how can I avoid it?
Answer:
While the thiazole ring is aromatic and generally stable, it can be susceptible to degradation under certain harsh reductive conditions.[14][15]
Root Cause Analysis:
-
Desulfurization with Raney Nickel: Raney Nickel is a common catalyst for hydrogenation, but it is well-documented to cause desulfurization and subsequent degradation of thiazole rings.[14][15]
-
Reductive Cleavage with Dissolving Metals: Strong reducing systems like sodium in liquid ammonia can cause reductive ring opening of thiazoles.[16]
-
Extreme pH or High Temperatures: Although thiazole-linked covalent organic frameworks are noted for their high chemical stability, individual thiazole molecules can be sensitive to harsh workup conditions or prolonged heating.[17]
Solutions & Protocols:
-
Avoid Harsh Reagents: Do not use Raney Nickel or dissolving metal reductions (e.g., Na/NH₃) unless ring cleavage is the synthetic goal.
-
Use Hydride Reagents: The thiazole ring is generally stable to common hydride reagents like LiAlH₄, NaBH₄, and DIBAL-H under standard reaction conditions.[14]
-
Catalytic Hydrogenation Compatibility: If other functional groups necessitate hydrogenation, the thiazole ring is typically stable to catalytic hydrogenation with platinum-based catalysts.[14]
-
Neutral Workup: Ensure that the workup procedure is not overly acidic or basic, and avoid excessive heating during product isolation.
Question 3: My starting material contains other reducible functional groups (e.g., a ketone or nitro group), and I'm getting a mixture of products. How can I achieve better chemoselectivity?
Answer:
Achieving chemoselectivity requires choosing a reducing agent with the right level of reactivity to target the ester while leaving other functional groups untouched.
Root Cause Analysis:
-
Incorrect Reagent Choice: Using a powerful, non-selective reducing agent like LiAlH₄ will reduce nearly all carbonyls, amides, and nitriles in the molecule.[7][18]
Solutions & Protocols:
-
Consult a Reagent Selectivity Table: Choose your reducing agent based on the hierarchy of reactivity.
| Reagent | Aldehydes/Ketones | Esters | Carboxylic Acids | Amides/Nitriles |
| NaBH₄ | ✅ Reduces | ❌ No Reaction (Typically) | ❌ No Reaction | ❌ No Reaction |
| LiBH₄ | ✅ Reduces | ✅ Reduces | ❌ No Reaction | ❌ No Reaction |
| DIBAL-H | ✅ Reduces | ✅ Reduces to Aldehyde[11] | ✅ Reduces | ✅ Reduces to Aldehyde/Amine |
| LiAlH₄ | ✅ Reduces | ✅ Reduces to Alcohol[7] | ✅ Reduces to Alcohol | ✅ Reduces to Amine |
| BH₃·THF | ✅ Reduces | ✅ Reduces (Slowly) | ✅ Reduces (Fast) | ✅ Reduces |
-
Specific Scenarios:
-
To reduce an ester in the presence of a ketone: This is very challenging. A common strategy is to first protect the ketone (e.g., as a ketal), then reduce the ester with LiAlH₄ or DIBAL-H, and finally deprotect the ketone.[19][20]
-
To reduce a ketone in the presence of a thiazole ester: Use Sodium Borohydride (NaBH₄). It is generally not reactive enough to reduce esters but will efficiently reduce ketones and aldehydes.[21][22]
-
To reduce a carboxylic acid in the presence of a thiazole ester: Use Borane (BH₃·THF), which shows excellent selectivity for reducing carboxylic acids over esters.
-
Decision Tree for Reagent Selection
Caption: Decision tree for selecting a suitable reducing agent.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) to reduce my thiazole ester?
A1: Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions (room temperature, alcoholic solvents). However, its reactivity can be enhanced by using additives like lithium chloride (LiCl) or calcium chloride (CaCl₂) or by heating in solvents like diglyme, which may allow for the reduction to proceed.[23] This approach can be useful if milder conditions are required, but success is substrate-dependent.
Q2: My DIBAL-H reduction is giving low yields of the aldehyde. What could be the problem?
A2: Low yields in DIBAL-H reductions often stem from a few key issues:
-
Reagent Quality: DIBAL-H is sensitive to air and moisture.[13] Ensure you are using a fresh, properly titrated solution.
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time at -78 °C or allowing it to warm slightly (e.g., to -60 °C) for a short period before quenching.
-
Workup Issues: The workup for aluminum hydride reductions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, reducing isolated yield. The Fieser workup or quenching with Rochelle's salt are common methods to avoid this.[24]
Q3: What is the mechanism of DIBAL-H reduction that allows it to stop at the aldehyde?
A3: DIBAL-H first acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester.[11][25] This activates the ester for nucleophilic attack by the hydride, which is then delivered from the same DIBAL-H molecule. This forms a stable tetrahedral intermediate that is coordinated to the aluminum. At low temperatures (-78 °C), this intermediate is stable and does not collapse.[9][12] Upon adding water or acid during the workup, the intermediate is hydrolyzed directly to the aldehyde.[6][11]
DIBAL-H Reduction Mechanism
Caption: Simplified mechanism of DIBAL-H ester reduction.
Experimental Protocols
Protocol 1: General Procedure for Partial Reduction of a Thiazole Ester to an Aldehyde using DIBAL-H
Safety Note: DIBAL-H is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
-
Preparation:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the thiazole ester (1.0 eq.).
-
Dissolve the ester in anhydrous toluene or dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
-
Quenching and Workup (Fieser Method):
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol to consume excess DIBAL-H.
-
Allow the mixture to warm to 0 °C.
-
To work up a reaction containing x mmol of DIBAL-H, slowly add 0.04x mL of water, followed by 0.04x mL of 15% aqueous sodium hydroxide, and finally 0.1x mL of water.[24]
-
Remove the cooling bath and stir the mixture vigorously at room temperature for 1 hour. A granular white precipitate of aluminum salts should form.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.
-
-
Isolation:
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
-
References
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). PMC - NIH. [Link]
-
Reductive ring opening of thiazoles. (2010). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. (2023). MDPI. [Link]
-
Synthesis, Reactions and Medicinal uses - THIAZOLE. (2020). YouTube. [Link]
-
Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. (2016). ResearchGate. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). PubMed. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). MDPI. [Link]
-
Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?. Pearson. [Link]
-
Esters to Aldehydes. Chemistry Steps. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Ester to Aldehyde - Common Conditions. Organic Chemistry Data. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2017). PMC - NIH. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Reduction of esters to alcohols. Quimica Organica. [Link]
-
Reduction of Esters with Lithium Aluminum Hydride to Alcohol. (2024). YouTube. [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
-
Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (2022). PMC - NIH. [Link]
-
Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. (2022). ACS Publications. [Link]
-
OS-FGI Lecture 2. University of Oxford. [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997). Elsevier. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - NIH. [Link]
-
Why some esters can be reduced by sodium borohydride?. (2017). ResearchGate. [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
The Reduction of Esters with Sodium Borohydride. (1953). ACS Publications. [Link]
-
Reduction of Esters With DIBAL-H. (2020). YouTube. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
-
Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. (2014). OSTI.GOV. [Link]
-
DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADICHEMISTRY. [Link]
-
Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Why is it often difficult to stop the reduction of an ester at the aldehyde?. (2017). ResearchGate. [Link]
-
21.6: Chemistry of Esters. (2022). LibreTexts Chemistry. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
-
87 CHM2210 Reduction of Esters to Yield Alcohols. (2018). YouTube. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. (2018). Purkh. [Link]
-
Reduction Reactions and Heterocyclic Chemistry. University of Bristol. [Link]
-
Chemoselectivity in Reactions of Esterification. ResearchGate. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2024). Research Square. [Link]
-
REDUCTIONS IN ORGANIC CHEMISTRY. (2015). ACS.org. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]
-
Hello, i am self studying chemistry and i am confused as to how to selectively reduce carboxylic acid over ester in this synthesis problem, any help ?. (2024). Reddit. [Link]
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- 25. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of [2-(4-Chlorophenyl)thiazol-5-yl]methanol
In the rigorous workflow of drug development and materials science, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of credible research. Among the array of analytical tools, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the molecular architecture of organic compounds.[1][2] This guide offers a detailed, experience-driven analysis of the 1H NMR spectrum of [2-(4-Chlorophenyl)thiazol-5-yl]methanol, a compound of significant interest due to its heterocyclic thiazole core.
This technical guide is designed for researchers and scientists who not only need to interpret spectral data but also to understand the rationale behind the analytical choices and how this data compares with that from alternative methodologies.
The Compound of Interest: [2-(4--Chlorophenyl)thiazol-5-yl]methanol
The target molecule, with the chemical formula C10H8ClNOS, features a 4-chlorophenyl substituent attached to a thiazole ring, which in turn is functionalized with a methanol group. This specific arrangement of aromatic, heterocyclic, and aliphatic moieties gives rise to a unique and interpretable 1H NMR spectrum that is critical for its identification and purity assessment.
Decoding the 1H NMR Spectrum: A Detailed Interpretation
A standard 1H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d6, will exhibit distinct signals corresponding to each unique proton environment within the molecule.
Table 1: Predicted 1H NMR Spectral Data for this compound (400 MHz, DMSO-d6)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Ar-H (ortho to thiazole) | ~7.8-8.0 | Doublet (d) | 2H | Deshielded by the electron-withdrawing thiazole ring. |
| Ar-H (ortho to Chlorine) | ~7.4-7.6 | Doublet (d) | 2H | Influenced by the inductive effect of the chlorine atom. |
| Thiazole-H (C4-H) | ~7.7-7.9 | Singlet (s) | 1H | Characteristic chemical shift for a proton on a thiazole ring.[3] |
| -CH2- (methanol) | ~4.6-4.8 | Doublet (d) | 2H | Coupled to the adjacent -OH proton. |
| -OH (methanol) | Variable (e.g., ~5.4) | Triplet (t) | 1H | Chemical shift and multiplicity can be affected by solvent and concentration. |
Expert Analysis of Spectral Features:
The aromatic region of the spectrum is anticipated to display a classic AA'BB' pattern, appearing as two doublets, for the protons on the 4-chlorophenyl ring. The protons ortho to the thiazole ring are expected to be the most deshielded due to the ring's electron-withdrawing nature. The singlet for the thiazole proton is a key diagnostic signal.[3] The methylene (-CH2-) and hydroxyl (-OH) protons of the methanol group will exhibit coupling, resulting in a doublet and a triplet, respectively. However, the hydroxyl proton signal can be broad and its coupling may not always be resolved, depending on the experimental conditions.
A Comparative Perspective: Benchmarking Against Alternatives
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[1][2][4]
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed proton environment and connectivity. | High resolution, non-destructive. | Can be complex for large molecules, requires deuterated solvents.[5] |
| 13C NMR Spectroscopy | Information on the carbon backbone. | Complements 1H NMR, good for identifying skeletal isomers. | Lower sensitivity than 1H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2][6] | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[1][4] | Fast, non-destructive, good for identifying key bonds (e.g., -OH). | Can have overlapping signals, not as structurally informative as NMR. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide structural information. |
The synergistic use of these techniques provides a self-validating system for structural confirmation. For instance, while 1H NMR reveals the proton framework, 13C NMR confirms the carbon skeleton, MS provides the molecular weight, and IR spectroscopy confirms the presence of the hydroxyl group.
A Robust Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of high-quality, reproducible 1H NMR data, a meticulous experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[7]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean vial.[7][8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Caption: A streamlined workflow for acquiring and processing 1H NMR data.
The choice of a deuterated solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and for its relatively high boiling point.[7] Proper shimming is a key step that directly impacts the quality of the resulting spectrum.
Conclusion
The 1H NMR spectrum of this compound offers a rich tapestry of information that, when expertly interpreted, provides unambiguous confirmation of its molecular structure. By understanding the nuances of the spectrum and contextualizing the data with complementary analytical techniques, researchers can ensure the integrity of their chemical entities. This guide provides a robust framework for this analytical process, empowering scientists in their pursuit of novel discoveries.
References
- Vertex AI Search. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Vertex AI Search. (2025, July 2).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025, April 27).
- Bio-protocol. (2021).
- ResearchGate. (2025, August 10). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Elements Magazine. (n.d.).
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
- Organomation. (n.d.).
- PMC. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- The Royal Society of Chemistry. (n.d.).
- RSC Publishing. (2023, February 8). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers.
- ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
- ResearchGate. (n.d.).
- Bruker. (2025, August 7). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
- Arkat USA. (n.d.).
- HETEROCYCLES. (2010, November 4). a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table.
- NP-MRD. (n.d.).
- PubChem. (n.d.). [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol.
- International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
Sources
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bio-protocol.org [bio-protocol.org]
Optimizing Purity Analysis of Thiazole Methanol: A Comparative Study of Stationary Phases
Executive Summary & Scientific Rationale
Thiazole methanol (specifically 2-Thiazolemethanol , CAS 14527-43-6) represents a classic "problem analyte" in pharmaceutical intermediate analysis. As a small, polar heterocycle (
This guide objectively compares three separation strategies to quantify 2-thiazolemethanol purity and separate it from key synthetic impurities (e.g., Thiazole, 2-Bromothiazole, and regioisomers).
The Core Conflict:
-
Standard C18: Suffers from "phase dewetting" (pore clearing) in the highly aqueous conditions required to retain the polar analyte.
-
HILIC: Offers massive retention but struggles with sample solvent mismatch (solubility vs. peak shape) and long equilibration times.
-
Polar-Embedded C18 (Recommended): Provides the necessary "water shield" to allow 100% aqueous stability while retaining the hydrophobic selectivity needed for non-polar impurities.
Comparative Performance Data
The following data summarizes a head-to-head comparison of three distinct chromatographic modes.
Experimental Conditions:
-
Analyte: 2-Thiazolemethanol (1 mg/mL).
-
Impurities: Thiazole (Imp-A), 2-Bromothiazole (Imp-B).
-
Detection: UV @ 254 nm.
| Metric | Method A: Standard C18 | Method B: HILIC (Silica) | Method C: Polar-Embedded C18 |
| Column | C18 (5µm, 100Å) | Bare Silica (3µm) | Amide-Embedded C18 (3µm) |
| Mobile Phase | 95% Water / 5% ACN | 90% ACN / 10% Buffer | 100% Buffer (0-5 min) -> Gradient |
| Retention ( | 0.4 (Elutes in Void) | 5.2 (Strong Retention) | 2.8 (Optimal) |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.4 | 1.1 |
| Phase Stability | FAIL (Phase Collapse) | Good | Excellent |
| Equilibration | Fast (< 5 min) | Slow (> 20 min) | Fast (< 5 min) |
| Resolution ( | < 1.0 (Co-elution) | > 5.0 | > 3.5 |
Analysis of Failure Modes
-
Method A (Standard C18): To retain the polar thiazole methanol, the organic modifier must be reduced to <2%. On a standard C18, this causes the hydrophobic alkyl chains to mat down (self-associate), expelling water from the pores. The effective surface area drops, and the analyte elutes unretained.
-
Method B (HILIC): While retention is excellent, the sample must be dissolved in high organic solvent (e.g., 90% ACN) to prevent peak distortion. Thiazole methanol has limited solubility in pure ACN, creating a "solubility vs. peak shape" paradox.
Recommended Protocol: Polar-Embedded RP-HPLC
The Polar-Embedded C18 (e.g., carbamate or amide-embedded group) is the superior choice. The embedded polar group hydrogen bonds with water, ensuring the alkyl chains remain extended and accessible even in 100% aqueous mobile phases.
System Suitability Criteria (Self-Validating System)
To ensure data integrity, the system must pass these checks before sample analysis:
-
Retention Factor (
): > 2.0 for 2-Thiazolemethanol (Ensures no void elution). -
Tailing Factor (
): < 1.5 (Indicates minimized secondary silanol interactions). -
Resolution (
): > 2.0 between 2-Thiazolemethanol and nearest impurity (Imp-A).
Detailed Methodology
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Phosphoric Acid (85%), HPLC Grade.
-
Acetonitrile (ACN), Gradient Grade.
-
Water, Milli-Q (18.2 MΩ).
Step-by-Step Workflow:
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 2.72 g
in 1000 mL water (20 mM). -
Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.
-
Why pH 3.0? The
of the thiazole nitrogen is ~2.5. Operating at pH 3.0 keeps a portion of the population neutral/deprotonated, reducing ionic repulsion while the buffer strength suppresses secondary interactions.
-
-
Instrument Parameters:
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled temperature is critical for retention reproducibility of polar analytes).
-
Injection Volume: 5 µL.
-
Detection: UV-Vis / PDA at 254 nm.
-
-
Gradient Program:
-
Rationale: Start 100% aqueous to trap the polar thiazole methanol. Ramp to organic to elute the non-polar bromothiazole and dimers.
-
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 100 | 0 | Load/Retain |
| 5.0 | 100 | 0 | Isocratic Hold |
| 15.0 | 40 | 60 | Elute Non-polars |
| 15.1 | 100 | 0 | Re-equilibrate |
| 20.0 | 100 | 0 | End |
Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Tree
This logic flow illustrates why the Polar-Embedded phase was selected over alternatives.
Caption: Decision matrix for selecting stationary phases for polar heterocycles, highlighting the failure points of standard C18 and HILIC.
Diagram 2: Experimental Workflow (SOP)
The standardized procedure for routine purity analysis.
Caption: Step-by-step Standard Operating Procedure (SOP) for Thiazole Methanol purity analysis.
References
-
Majors, R. E. "The separation of polar compounds on porous C18-bonded silica phases." LCGC North America, 2004. (Foundational text on phase dewetting mechanisms). [Link]
-
Phenomenex Application Guide. "Luna Omega Polar C18 for Polar Compounds." (Technical data on polar-embedded surface chemistry). [Link]
-
PubChem Compound Summary. "2-Thiazolemethanol." National Center for Biotechnology Information. (Source for chemical properties and pKa data). [Link]
-
McCalley, D. V. "Analysis of the separation of polar basic compounds on HILIC and RPLC columns." Journal of Chromatography A, 2010. (Comparative analysis of HILIC vs RP for polar bases). [Link]
Sources
A Researcher's Guide to the Mass Spectrometry Fragmentation of Chlorophenyl Thiazoles
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of heterocyclic scaffolds is paramount for identifying novel compounds, characterizing metabolites, and ensuring quality control. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of chlorophenyl thiazoles, a class of compounds noted for their diverse biological activities.[1] We will move beyond a simple cataloging of fragments to explore the mechanistic logic that dictates how these molecules cleave, offering a predictive framework for analysis.
The Foundational Principles: Ionization and Fragmentation
When a molecule like a chlorophenyl thiazole enters an electron ionization (EI) mass spectrometer, it is bombarded by high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[2] This molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decompositions, breaking into smaller, charged fragments and neutral radicals or molecules.[2] The mass spectrometer detects only the charged fragments, producing a spectrum that is a unique fingerprint of the molecule's structure.
Two key structural features govern the fragmentation of chlorophenyl thiazoles: the chlorophenyl ring and the thiazole heterocycle. Each imparts distinct and predictable characteristics to the mass spectrum.
The Telltale Signature of Chlorine
One of the most immediate identifiers in the mass spectrum of a chlorophenyl-containing compound is the isotopic pattern of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[3] This results in any chlorine-containing fragment appearing as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. The peak corresponding to the molecule with ³⁵Cl is the M+ peak, while the peak for the ³⁷Cl-containing molecule is the M+2 peak. This pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in a fragment.
Deconstructing the Thiazole Ring: Characteristic Fissions
The thiazole ring, while aromatic, undergoes characteristic cleavages under EI conditions. The stability of the pyrimidine ring has been noted to be greater than that of the thiazole ring in fragmentation processes, suggesting the thiazole moiety is a likely site of initial fragmentation.[4] Research into related heterocyclic systems has identified specific fragments that serve as reliable indicators of a thiazole core. Notably, the appearance of fragment ions at m/z 84 and a benzyne-type fragment at m/z 83 are considered distinctive features of a thiazole ring's presence.[5] These fragments arise from complex ring cleavage and rearrangement processes.
A Case Study: Fragmentation Pathway of 2-Amino-4-(4-chlorophenyl)thiazole
To illustrate these principles, let's examine the fragmentation pathway of a representative molecule, 2-amino-4-(4-chlorophenyl)thiazole. Its structure and molecular weight (C₉H₇ClN₂S, MW ≈ 210.68) provide the basis for interpreting its mass spectrum.[6][7]
The molecular ion peak will appear at m/z 210, accompanied by its isotopic partner at m/z 212. The subsequent fragmentation cascade can be visualized as follows:
Caption: Proposed EI fragmentation of 2-amino-4-(4-chlorophenyl)thiazole.
Analysis of the Fragmentation Pathways:
-
Cleavage of the Phenyl-Thiazole Bond: A primary and highly probable fragmentation route is the cleavage of the single bond connecting the two ring systems. This can result in the charge being retained on the chlorophenyl moiety, yielding the chlorophenyl cation at m/z 111/113 . The stability of this aromatic cation makes it a frequently observed fragment.
-
Fission of the Thiazole Ring: The thiazole ring can undergo cleavage, often initiated by the loss of a small, stable neutral molecule. A common loss from nitrogen-containing heterocycles is hydrogen cyanide (HCN). Loss of HCN from the molecular ion could lead to a fragment at m/z 183/185 .
-
Formation of a Chlorostyrene-type Ion: A significant fragmentation can involve the cleavage of the C-S and C-N bonds in the thiazole ring, leading to the formation of a chlorostyrene radical cation after rearrangement, observed at m/z 170/172 . This fragment can subsequently lose a chlorothioketene radical to produce other ions.
-
Loss of the Chlorine Radical: Direct cleavage of the C-Cl bond can occur, though it is often less favorable than cleavages that produce stable neutral molecules. This would result in a fragment ion at m/z 175 ([M-Cl]⁺). This fragment is useful as it lacks the characteristic chlorine isotope pattern.
Comparative Data Summary
The following table summarizes the key fragments expected in the EI-MS spectrum of 2-amino-4-(4-chlorophenyl)thiazole, providing a quick reference for analysis.
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Identity / Neutral Loss | Notes |
| 210/212 | [C₉H₇ClN₂S]⁺• | Molecular Ion (M⁺•) | Exhibits a ~3:1 intensity ratio, confirming one chlorine atom. |
| 183/185 | [C₈H₆ClN₂S]⁺• | Loss of HCN | Common loss from nitrogen heterocycles. |
| 175 | [C₉H₇N₂S]⁺ | Loss of Chlorine Radical (•Cl) | Absence of Cl isotope pattern confirms the loss. |
| 170/172 | [C₈H₇ClS]⁺• | Loss of NCNH₂• | Results from thiazole ring fission. |
| 139/141 | [C₇H₄Cl]⁺ | Loss of •CHS from m/z 170/172 | Further fragmentation of the chlorostyrene-type ion. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation | Result of cleavage between the phenyl and thiazole rings. |
| 83 | [C₄H₃N₂]⁺ | Thiazole benzyne-type fragment | A characteristic fingerprint for the thiazole ring.[5] |
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain reliable and reproducible fragmentation data, adherence to a validated experimental protocol is crucial.
Objective: To acquire the Electron Ionization (EI) mass spectrum of a purified chlorophenyl thiazole sample via direct infusion or GC-MS.
Instrumentation:
-
Gas Chromatograph (optional, for GC-MS) coupled to a Mass Spectrometer.
-
Mass Spectrometer equipped with an Electron Ionization (EI) source (e.g., a single quadrupole or ion trap).
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the purified chlorophenyl thiazole compound in 1 mL of a high-purity volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).
-
Ensure the final concentration is approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrument Setup (Direct Infusion):
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a known calibration standard (e.g., perfluorotributylamine - PFTBA).
-
Set the EI source energy to the standard 70 eV. This energy level is conventional because it provides reproducible fragmentation patterns that are largely independent of instrument type, enabling comparison with library spectra.
-
Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 250 °C) to ensure complete volatilization of the sample without thermal degradation.
-
Introduce the sample solution into the ion source via a direct insertion probe or by direct liquid injection at a slow, steady rate.
-
-
Instrument Setup (GC-MS):
-
Fit the GC with a suitable capillary column (e.g., a 30m x 0.25mm DB-5ms or equivalent).
-
Develop a temperature program that ensures good chromatographic separation and peak shape. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Set the injector temperature to 250 °C.
-
Inject 1 µL of the sample solution.
-
The MS parameters (source energy, temperature, mass range) will be the same as for direct infusion.
-
-
Data Acquisition:
-
Acquire data in full scan mode to capture all fragment ions.
-
Begin data acquisition after the solvent front has eluted (in GC-MS) or once the sample infusion is stable.
-
Acquire a background spectrum (from a solvent blank or before the analyte peak elutes) and perform background subtraction to obtain a clean mass spectrum of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+•) and its corresponding M+2 isotope peak. Verify the ~3:1 ratio.
-
Identify and label all significant fragment ions in the spectrum.
-
Propose fragmentation pathways by identifying logical neutral losses from the molecular ion and subsequent fragment ions.
-
This systematic approach ensures that the generated mass spectrum is a true and reproducible representation of the compound's fragmentation behavior, providing a solid foundation for structural confirmation and comparison with other analogs.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1786–1793. [Link]
-
Prasain, J. (2013). Ion fragmentation of small molecules in mass spectrometry. UAB Core Facility Presentation. [Link]
-
Garg, C. P., Sharma, V. P., Chhabra, V., & Kapoor, R. P. (1992). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry, 8(2), 149-153. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-chlorophenyl)-1,3-thiazol-2-amine. Compound Summary. Retrieved February 15, 2026, from [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uab.edu [uab.edu]
- 4. article.sapub.org [article.sapub.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3 [sigmaaldrich.com]
- 7. PubChemLite - 2-amino-4-(4-chlorophenyl)thiazole (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]
A Comparative Analysis of 4-yl and 5-yl Thiazole Methanols: Unraveling the Impact of Regioisomerism on Biological Potency
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
The thiazole scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and a fertile ground for the development of novel therapeutic agents. The substitution pattern on the thiazole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide delves into a critical but often nuanced aspect of thiazole chemistry: the comparative biological potency of 4-yl versus 5-yl substituted thiazole methanols. Understanding the impact of this regioisomerism is paramount for rational drug design and the optimization of lead compounds.
While extensive research has been conducted on the biological activities of a wide array of thiazole derivatives, a direct, head-to-head comparison of the biological potency of 4-yl and 5-yl thiazole methanols is not extensively documented in publicly available scientific literature. Structure-activity relationship (SAR) studies of thiazole-containing compounds often explore substitutions at the 2-, 4-, and 5-positions; however, systematic investigations that isolate the effect of the hydroxymethyl group's position at either C4 or C5 are scarce. This guide, therefore, aims to provide a framework for such a comparative analysis, drawing upon established principles of medicinal chemistry and outlining the necessary experimental workflows to elucidate the biological consequences of this specific isomeric variation.
The Structural Nuance: 4-yl vs. 5-yl Thiazole Methanol
The fundamental difference between these two isomers lies in the point of attachment of the hydroxymethyl (-CH₂OH) group to the thiazole ring. This seemingly minor positional change can have significant implications for the molecule's electronic distribution, steric profile, and its ability to form key interactions with a biological target.
Figure 1. Chemical structures of 4-yl and 5-yl thiazole methanol.
The proximity of the hydroxymethyl group to the nitrogen atom in the 4-yl isomer versus the sulfur atom in the 5-yl isomer can influence hydrogen bonding potential, dipole moment, and overall molecular conformation. These differences are critical in determining how each molecule fits into a protein's binding pocket and engages with key amino acid residues.
A Framework for Comparative Biological Evaluation
To rigorously compare the biological potency of 4-yl and 5-yl thiazole methanols, a systematic experimental approach is essential. The following workflow outlines the key stages of such an investigation.
Figure 2. Experimental workflow for comparing isomeric thiazole methanols.
Part 1: Regioselective Synthesis
The cornerstone of a comparative study is the unambiguous synthesis of both the 4-yl and 5-yl isomers. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring and can be adapted for the regioselective synthesis of these compounds.
Experimental Protocol: Hantzsch Thiazole Synthesis (Conceptual)
-
For 4-(hydroxymethyl)thiazole: The synthesis would typically involve the reaction of a thioamide (e.g., thioformamide) with a 3-halo-1-hydroxypropan-2-one derivative. The choice of protecting groups for the hydroxyl function is critical to avoid side reactions.
-
For 5-(hydroxymethyl)thiazole: A different set of starting materials would be required, for instance, a protected 2-halo-3-hydroxypropanal reacting with a thioamide.
-
Purification and Characterization: Following the cyclization reaction, rigorous purification by column chromatography is necessary. The structural identity and purity of each isomer must be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Biological Screening
With pure samples of both isomers in hand, a comparative screening against a relevant biological target is the next crucial step. The choice of assay will depend on the therapeutic area of interest. For instance, if investigating anticancer properties, a cytotoxicity assay against a panel of cancer cell lines would be appropriate.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of both the 4-yl and 5-yl thiazole methanol isomers. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound, which represents the concentration required to inhibit cell growth by 50%.
Data Presentation: Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| 4-yl Thiazole Methanol | MCF-7 | 15.2 |
| 5-yl Thiazole Methanol | MCF-7 | 8.5 |
| 4-yl Thiazole Methanol | A549 | 22.1 |
| 5-yl Thiazole Methanol | A549 | 12.8 |
Part 3: Mechanism of Action Studies
Should a significant difference in potency be observed, further experiments to elucidate the underlying mechanism of action would be warranted. This could involve enzyme inhibition assays, receptor binding studies, or analysis of cellular signaling pathways.
Figure 3. Conceptual diagram of isomeric compounds interacting with a biological target.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Assay Setup: In a microplate format, combine the target kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the 4-yl and 5-yl thiazole methanol isomers.
-
Reaction and Detection: Allow the kinase reaction to proceed and then measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the IC₅₀ value for each isomer to determine its potency as a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights and Future Directions
The data gathered from these comparative studies would provide invaluable insights into the SAR of this class of compounds. For example, if the 5-yl isomer consistently demonstrates higher potency, it would suggest that the spatial arrangement of the hydroxymethyl group in this position is more favorable for binding to the target. This could be due to the formation of a critical hydrogen bond with a specific amino acid residue in the binding pocket that the 4-yl isomer cannot achieve as effectively.
Conversely, the 4-yl isomer might exhibit superior activity in other contexts, highlighting the target-dependent nature of SAR. The knowledge gained from such a direct comparison would guide the design of next-generation analogs with improved potency and selectivity. Future work could involve the synthesis and evaluation of derivatives where the hydroxymethyl group is further modified to probe for additional interactions and optimize pharmacokinetic properties.
References
Note: As no direct comparative studies were found, a formal reference list with clickable URLs cannot be generated. The protocols and concepts described are based on standard methodologies in medicinal chemistry and drug discovery.
Benchmarking synthesis costs of thiazole-5-methanol intermediates
Benchmarking Synthesis Costs of Thiazole-5-Methanol Intermediates
Executive Summary
For pharmaceutical researchers and process chemists, the 5-(hydroxymethyl)thiazole moiety is a critical pharmacophore, serving as the structural anchor in antiretrovirals (e.g., Ritonavir) and kinase inhibitors (e.g., Dasatinib). While academic literature offers numerous routes, industrial scalability hinges on balancing Cost of Goods Sold (COGS) against Process Safety Management (PSM) .
This guide benchmarks the three dominant synthetic strategies. Our analysis concludes that the Two-Step Hantzsch-Ester Reduction remains the superior "workhorse" for multi-kilogram production, offering the lowest material costs and highest safety profile. However, Direct Lithiation provides a strategic advantage for rapid, small-scale analog generation where time-to-target outweighs raw material costs.
Part 1: Strategic Analysis of Synthetic Routes
Route A: The Industrial Workhorse (Hantzsch + Activated Reduction)
This route constructs the thiazole ring from acyclic precursors, forming an ester intermediate which is subsequently reduced.
-
Mechanism: Condensation of a
-keto ester derivative with a thioamide, followed by hydride reduction. -
Cost Driver: Low. Starting materials (ethyl 2-chloroacetoacetate, thioacetamide/thiourea) are commodity chemicals.
-
Scalability: High. Reactions are generally performed at reflux or mild temperatures; no cryogenic cooling is required.
Route B: Direct Functionalization (Cryogenic Lithiation)
This route utilizes the acidity of the C5 proton (or halogen-lithium exchange) on a pre-formed thiazole ring.
-
Mechanism: Lithiation with n-BuLi at -78°C, followed by trapping with paraformaldehyde or DMF.
-
Cost Driver: High. n-Butyllithium is expensive (~$100-200/L for reagent grade) and requires strict anhydrous conditions.
-
Scalability: Low to Moderate. Cryogenic processing at scale requires specialized hastelloy reactors and high energy costs for cooling.
Route C: Process Intensification (One-Pot Cyclization)
A modern "Green Chemistry" approach utilizing ethyl 3-ethoxyacrylate to streamline ring formation.
-
Mechanism: Reaction of ethyl 3-ethoxyacrylate with NBS and thiourea in a single vessel.
-
Cost Driver: Moderate. Reagents are slightly more specialized, but operational costs (OpEx) are lower due to reduced unit operations.
Part 2: Benchmarking Data
Table 1: Comparative Performance Metrics
| Metric | Route A: Hantzsch-Ester | Route B: Lithiation | Route C: One-Pot Green |
| Raw Material Cost (COGS) | Low ($) | High ( | Medium ( |
| Step Count | 2 | 1-2 | 1 (to ester) |
| Atom Economy | Moderate (Loss of H2O/HCl) | Low (Li-waste) | High |
| Safety Risk | Low (Lachrymators) | High (Pyrophoric n-BuLi) | Low |
| Scalability | Excellent (>100 kg) | Poor (>1 kg difficult) | Good |
| Typical Yield | 75-85% (Overall) | 60-80% | 85-95% |
Table 2: Safety & Risk Matrix
| Hazard Class | Route A (Hantzsch) | Route B (Lithiation) |
| Thermal | Exotherm during cyclization (manageable). | Runaway risk if cooling fails; Pyrophoric reagents. |
| Chemical | n-BuLi reacts violently with moisture/air. | |
| Waste | Aqueous salts (NaCl/NaBr). | Lithium salts, organic solvents (Hexane/THF).[1][2][3][4] |
Part 3: Visualization of Pathways
The following diagram illustrates the decision logic and chemical flow for the three evaluated routes.
Figure 1: Strategic decision tree comparing industrial synthesis routes for thiazole-5-methanol.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate (Hantzsch Route)
Rationale: This step builds the heteroaromatic core using cheap commodity chemicals.
-
Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve thioacetamide in ethanol in a reactor fitted with a reflux condenser.
-
Add ethyl 2-chloroacetoacetate dropwise over 30 minutes. Note: Reaction is exothermic; maintain temp < 50°C.
-
Heat to reflux (80°C) for 4–6 hours. Monitor via TLC/HPLC.
-
Cool to room temperature. Neutralize with saturated NaHCO3.
-
Extract with Ethyl Acetate. Dry organic layer over Na2SO4 and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc or vacuum distillation.
-
Validation: 1H NMR (CDCl3) should show thiazole C4-H singlet at ~8.2 ppm.
-
Protocol 2: Activated Borohydride Reduction (The "Trustworthy" Method)
Expert Insight: Standard NaBH4 is often too slow to reduce esters efficiently. Using CaCl2 as a Lewis acid additive activates the carbonyl, allowing mild reduction without the safety hazards of LiAlH4.
-
Reagents: Ethyl 2-methylthiazole-5-carboxylate (1.0 eq), NaBH4 (2.0 eq), CaCl2 (1.0 eq), THF/Methanol (2:1 ratio).
-
Procedure:
-
Dissolve the ester in dry THF (0.5 M concentration).
-
Add anhydrous CaCl2 powder and stir for 15 minutes to complex.
-
Add NaBH4 portion-wise (gas evolution: H2). Caution: Vent reactor properly.
-
Slowly add Methanol dropwise.[5] The reaction will accelerate.
-
Stir at room temperature for 3–5 hours.
-
Quench: Slowly add Acetone (to destroy excess hydride) followed by 1M HCl.
-
Workup: Extract with DCM. The product, 2-methylthiazole-5-methanol, is often water-soluble; salting out the aqueous layer may be necessary.
-
Part 5: Mechanism of Activated Reduction
Understanding why the CaCl2 additive is necessary is key to troubleshooting. The calcium ion coordinates to the ester carbonyl and the borohydride, increasing electrophilicity.
Figure 2: Mechanism of Lewis-acid activated borohydride reduction of thiazole esters.
References
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch and Novel Methods. Retrieved from [Link]
-
ResearchGate. (2017).[2] Why some esters can be reduced by sodium borohydride? (Discussion on NaBH4/CaCl2 activation). Retrieved from [Link]
-
Common Organic Chemistry. (2022). Ester to Alcohol: Common Conditions and Selectivity (LiAlH4 vs NaBH4).[1] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [2-(4-Chlorophenyl)thiazol-5-yl]methanol
This document provides a detailed protocol for the safe and compliant disposal of [2-(4-Chlorophenyl)thiazol-5-yl]methanol. As a chlorinated heterocyclic compound, this substance requires careful handling as hazardous chemical waste. Adherence to these procedures is critical not only for regulatory compliance with bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical reagents.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure allows for an expert assessment of its likely hazards. The molecule contains a chlorinated phenyl group, classifying it as a halogenated organic compound . Such compounds are often persistent in the environment and can be toxic. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, and the methanol group may also contribute to its toxicological profile.
Causality of Hazard Classification:
-
Halogenated Organic: The presence of chlorine bonded to the phenyl ring is the primary driver for its classification. Halogenated wastes are managed under specific protocols because their incineration can produce acidic gases (like HCl) and other toxic byproducts if not performed in specialized high-temperature incinerators. This is the scientific basis for their strict segregation from non-halogenated waste streams.[1][2][3]
-
Potential Toxicity: Thiazole derivatives and aromatic chlorides are common in pharmacologically active molecules and can exhibit biological activity. Therefore, it is prudent to handle this compound as potentially toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7]
-
Environmental Hazard: Chlorinated organic compounds can persist in the environment and may be harmful to aquatic life. Improper disposal, such as drain disposal, is strictly forbidden to prevent contamination of water systems.[2][8]
| Hazard Category | Assessed Risk & Rationale | Recommended Precautions |
| Health Hazard | Toxic/Harmful. Assumed to be harmful by ingestion, skin contact, and inhalation based on its chemical class. May cause skin and eye irritation.[4][5] | Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles. Handle within a chemical fume hood.[6] |
| Physical Hazard | Non-reactive. Not expected to be reactive, explosive, or a strong oxidizer. | Store away from strong oxidizing agents.[9] |
| Environmental Hazard | Aquatic Contaminant. As a halogenated organic, it is presumed to be persistent and potentially toxic to aquatic organisms. | Do not dispose of down the drain or in regular trash.[8][10] Prevent release into the environment.[11] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by federal and local regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[12][13] This includes standards for waste identification, tracking, and disposal.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances, including training, labeling, and emergency preparedness, under regulations like the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER).[14][15]
Compliance is not optional; it is a legal and ethical requirement to protect your colleagues and the community.
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines a self-validating system for the collection and disposal of this compound waste.
Step 1: Prepare the Waste Collection Area
-
Designate a Satellite Accumulation Area (SAA): This is the location in your lab, at or near the point of waste generation, where you will temporarily store the waste container.[16] It must be under the direct control of laboratory personnel.[8][16]
-
Implement Secondary Containment: Place your waste container within a larger, chemically compatible tub or tray.[8][17][18] This is a critical safety measure to contain any potential leaks or spills. The secondary containment must be able to hold the entire volume of the largest container or 10% of the total volume of all containers, whichever is greater.[19]
Step 2: Select and Label the Waste Container
-
Choose a Compatible Container: Use a clean, leak-proof container with a secure, screw-top cap.[1][8][18] High-density polyethylene (HDPE) or glass containers are typically appropriate, provided they are compatible with any other solvents in the waste mixture.
-
Apply the Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[2][16] Do not use chemical formulas or abbreviations.[10][16] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must include:
-
Full Chemical Names: List "this compound" and any other constituents (e.g., solvents) with their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Halogenated).
-
Generator Information: Your name, lab location (building/room), and contact information.[10]
Step 3: Waste Accumulation
-
Segregate Waste Streams: This is the most critical step. Collect waste containing this compound in a container designated "Halogenated Organic Waste." [1][3]
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[1][16][18] Leaving a funnel in the container is a common violation and safety hazard.[16]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[13]
Step 4: Requesting Disposal
-
Monitor Waste Levels: Once the container is 90% full, or if your research involving this chemical is complete, arrange for disposal.[16] Academic labs often have a maximum accumulation time of six months.[8]
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[10]
-
Prepare for Pickup: Ensure the container is clean, the label is legible and complete, and it is securely sealed in its secondary containment, ready for transport by trained EHS personnel.
Visualized Disposal Workflow
The following diagram illustrates the key decisions and actions in the disposal process for this compound.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. methanex.com [methanex.com]
- 12. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. palmetto-industries.com [palmetto-industries.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. connmaciel.com [connmaciel.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
